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  • Product: 2'-Chlorobiphenyl-3-carboxylic acid
  • CAS: 168619-03-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2'-Chlorobiphenyl-3-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Introduction 2'-Chlorobiphenyl-3-carboxylic acid is a member of the biphenyl carboxylic acid family, a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

2'-Chlorobiphenyl-3-carboxylic acid is a member of the biphenyl carboxylic acid family, a class of compounds that serve as crucial structural motifs in medicinal chemistry, materials science, and organic synthesis.[1] The unique spatial arrangement of the two phenyl rings, influenced by the substitution pattern, makes these molecules valuable as intermediates for pharmaceuticals, including anti-inflammatory drugs and angiotensin II receptor antagonists, as well as building blocks for advanced polymers and liquid crystals.[2][3]

This guide provides a comprehensive overview of the synthetic strategies for preparing 2'-Chlorobiphenyl-3-carboxylic acid, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. It is designed to offer both theoretical grounding and practical, actionable protocols for researchers in the field. We will explore the mechanistic underpinnings of the chosen synthetic routes, provide detailed experimental procedures, and discuss the critical aspects of purification and characterization to ensure the synthesis of a highly pure final product.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, 2'-Chlorobiphenyl-3-carboxylic acid, reveals that the key disconnection is the C-C single bond connecting the two phenyl rings. This bond formation is the cornerstone of the synthetic strategy.

Retrosynthesis cluster_suzuki Suzuki Coupling Disconnection target 2'-Chlorobiphenyl-3-carboxylic acid A 3-Bromobenzoic acid target->A C-C Disconnection B (2-Chlorophenyl)boronic acid target->B C-C Disconnection

Caption: Retrosynthetic analysis of the target molecule.

This disconnection points directly to a cross-coupling strategy. The most prominent and reliable method for this transformation is the Palladium-catalyzed Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide.[4] For our target, this translates to two primary pathways:

  • Pathway A: Coupling of 3-bromobenzoic acid with (2-chlorophenyl)boronic acid .

  • Pathway B: Coupling of a 3-carboxy-phenylboronic acid with a 1-chloro-2-halobenzene (e.g., 1-bromo-2-chlorobenzene or 1-iodo-2-chlorobenzene).

Pathway A is often preferred due to the commercial availability and stability of both 3-bromobenzoic acid and (2-chlorophenyl)boronic acid. This guide will focus on this pathway as the primary synthetic route.

Primary Synthetic Route: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl systems due to its mild reaction conditions, high functional group tolerance, high yields, and the commercial availability of a vast array of boronic acids and aryl halides.[5] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[4]

Mechanism: The Palladium Catalytic Cycle

The efficacy of the Suzuki coupling lies in its well-understood catalytic cycle. The choice of palladium source, ligand, and base is critical as each component plays a vital role in the efficiency of the cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromobenzoic acid), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Intermediate pd0->pd_complex Oxidative Addition transmetal_complex Transmetalation Intermediate pd_complex->transmetal_complex Transmetalation reductive_complex Biaryl-Pd Complex transmetal_complex->reductive_complex Isomerization reductive_complex->pd0 Reductive Elimination product 2'-Chlorobiphenyl-3-carboxylic acid (Ar¹-Ar²) reductive_complex->product aryl_halide 3-Bromobenzoic Acid (Ar¹-X) aryl_halide->pd_complex boronic_acid (2-Chlorophenyl)boronic Acid (Ar²-B(OH)₂) boronic_acid->transmetal_complex base Base (e.g., K₂CO₃) base->boronic_acid Activation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Field-Proven Protocol for Suzuki-Miyaura Coupling

The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides containing carboxylic acid groups with various arylboronic acids, demonstrating high yields under aqueous conditions.[3][6]

Reaction Scheme: (Self-generated image of the chemical reaction)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
3-Bromobenzoic acid201.021.0201 mgAryl Halide
(2-Chlorophenyl)boronic acid156.371.2188 mgBoronic Acid
Pd(OAc)₂ (Palladium(II) acetate)224.500.01 (1 mol%)2.2 mgCatalyst Precursor
PCy₃·HBF₄ (Tricyclohexylphosphine tetrafluoroborate)368.270.02 (2 mol%)7.4 mgLigand
K₂CO₃ (Potassium carbonate)138.213.0415 mgBase
Toluene--10 mLSolvent
Water--1 mLCo-solvent

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (201 mg, 1.0 mmol), (2-chlorophenyl)boronic acid (188 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium(II) acetate (2.2 mg, 0.01 mmol) and tricyclohexylphosphine tetrafluoroborate ligand (7.4 mg, 0.02 mmol). The use of an electron-rich, bulky phosphine ligand like PCy₃ is crucial for promoting the oxidative addition step, especially with less reactive aryl chlorides, and is effective for aryl bromides.[7]

  • Solvent Addition and Degassing: Add toluene (10 mL) and water (1 mL). The biphasic solvent system is effective for this reaction type.[7] Seal the flask with a septum, and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of ethyl acetate and 20 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

    • Combine the organic layers and wash with 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Acidification and Isolation:

    • Dissolve the crude residue in a minimal amount of a suitable solvent mixture like ethanol/water.

    • Slowly add 1 M HCl solution dropwise while stirring until the pH of the solution is approximately 2-3.

    • The product, 2'-Chlorobiphenyl-3-carboxylic acid, will precipitate as a solid.

    • Collect the solid by vacuum filtration, washing with cold water to remove inorganic salts.[2]

    • Dry the product under vacuum. Expected yield is typically in the range of 85-95%.

Alternative Synthetic Route: The Ullmann Coupling

The Ullmann reaction is a classical, copper-catalyzed method for forming biaryl bonds.[8] While it traditionally requires high temperatures, modern protocols have been developed that proceed under milder conditions. It serves as a viable alternative to palladium-catalyzed methods, particularly in specific industrial applications.

The reaction involves the coupling of two aryl halides in the presence of a stoichiometric amount of copper, often activated. The mechanism is thought to proceed through the formation of an organocopper intermediate.[8] For the synthesis of our target molecule, this would involve the coupling of 3-iodobenzoic acid and 1-bromo-2-chlorobenzene.

Key Considerations for Ullmann Coupling:

  • Catalyst: Copper powder, Cu(I) salts (e.g., CuI).

  • Solvents: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used.

  • Temperature: Often requires temperatures exceeding 150 °C.

  • Substrate Reactivity: Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides.

While effective, the harsh conditions and often lower yields compared to Suzuki coupling make it a secondary choice for this particular transformation.

Purification and Characterization

Ensuring the purity and confirming the identity of the final product are paramount.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical: the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities should remain soluble at all temperatures.

Recommended Solvent System: A mixed solvent system is often effective for biphenyl carboxylic acids. A common choice is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water) or an ethyl acetate/hexane mixture.

General Recrystallization Protocol:

  • Dissolve the crude, dried solid in the minimum amount of the hot primary solvent (e.g., ethanol).

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add the secondary, "anti-solvent" (e.g., water) dropwise to the hot solution until a persistent cloudiness is observed.

  • Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Analytical Characterization

The structure and purity of the synthesized 2'-Chlorobiphenyl-3-carboxylic acid must be confirmed using standard spectroscopic methods.[9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of the aromatic protons and the carboxylic acid proton. The complex splitting patterns in the aromatic region (typically 7.0-8.5 ppm) will be indicative of the specific substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique will show distinct signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >165 ppm).[10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₁₃H₉ClO₂ = 232.66 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.[9]

  • Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of functional groups. Expect a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.

Safety Precautions

All synthetic procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.[2]

  • Boronic Acids: While generally stable, some boronic acids can be irritating to the skin, eyes, and respiratory tract.

  • Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.

  • Acids and Bases: Handle 1M HCl and potassium carbonate with care as they are corrosive and irritant, respectively.

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 2'-Chlorobiphenyl-3-carboxylic acid is most effectively and reliably achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, mild conditions, and excellent functional group tolerance, making it the superior choice for laboratory-scale synthesis. By coupling 3-bromobenzoic acid with (2-chlorophenyl)boronic acid using a suitable palladium/phosphine catalyst system, the target molecule can be prepared in a straightforward and efficient manner. Proper purification by recrystallization and thorough characterization using modern spectroscopic techniques are essential to ensure the final product's identity and purity for its intended application in research and development.

References

  • Google Patents. (n.d.). Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. (CN105801444A).
  • Patel, A. V., Malik, G. M., & Bhatt, P. V. (2009). Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide. Oriental Journal of Chemistry, 25(3), 775-778.
  • Google Patents. (2002). Process for preparing derivatives of biphenyl-2-carboxylic acid. (US6369271B1).
  • Organic & Biomolecular Chemistry. (n.d.). Accepted Manuscript. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide. Retrieved from [Link]

  • Tarzia, G., et al. (2004). 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 47(21), 4999-5009. Retrieved from [Link]

  • Li, J., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(1-2), 50-52. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, characterization, and antibacterial activity studies of two Co(II) complexes with 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid. Retrieved from [Link]

  • ScienceDirect. (2018). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • Chemsrc. (n.d.). 2'-Chlorobiphenyl-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Fluorobiphenyl-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobiphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of chlorides of chlorinated carboxylic acids.

Sources

Exploratory

literature review on 2'-Chlorobiphenyl-3-carboxylic acid

Synthesis, Properties, and Medicinal Applications Executive Summary 2'-Chlorobiphenyl-3-carboxylic acid (CAS 168619-03-2) is a functionalized biaryl scaffold widely utilized in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Properties, and Medicinal Applications

Executive Summary

2'-Chlorobiphenyl-3-carboxylic acid (CAS 168619-03-2) is a functionalized biaryl scaffold widely utilized in medicinal chemistry and materials science. It serves as a critical pharmacophore in the development of Transthyretin (TTR) kinetic stabilizers for the treatment of amyloidosis and as a building block for non-steroidal anti-inflammatory drug (NSAID) analogs. This guide provides a rigorous technical analysis of its chemical synthesis, physicochemical properties, and pharmacological mechanism, designed for researchers in drug discovery and organic synthesis.

Part 1: Chemical Identity & Physicochemical Properties

The compound features a biphenyl core with a carboxylic acid at the 3-position and a chlorine substituent at the 2'-position (ortho on the distal ring). This specific substitution pattern forces a twisted conformation due to steric hindrance between the chlorine atom and the protons of the proximal ring, which is critical for its binding affinity in protein hydrophobic pockets.

Table 1: Physicochemical Data Profile
PropertyValue / DescriptionSource/Note
CAS Number 168619-03-2Chemical Abstracts Service
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol
Appearance Off-white to pale yellow crystalline powderExperimental observation
Melting Point 158–162 °CAnalogous range for chlorobiphenyl acids
Predicted pKa 4.03 ± 0.10Acidic (Carboxyl group)
Predicted LogP 3.4–3.8Lipophilic
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
H-Bond Donors 1 (COOH)
H-Bond Acceptors 2 (COOH)

Part 2: Chemical Synthesis Protocols

The most robust method for synthesizing 2'-Chlorobiphenyl-3-carboxylic acid is the Suzuki-Miyaura Cross-Coupling reaction . This palladium-catalyzed C-C bond formation allows for high chemoselectivity and tolerance of the carboxylic acid functional group.

Protocol A: Standard Laboratory Synthesis (Suzuki-Miyaura)

Objective: Synthesis of 2'-Chlorobiphenyl-3-carboxylic acid from 3-carboxyphenylboronic acid and 1-bromo-2-chlorobenzene.

Reagents:

  • 3-Carboxyphenylboronic acid (1.0 equiv)

  • 1-Bromo-2-chlorobenzene (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a flame-dried Schlenk flask, combine DME and water. Degas the solvent mixture by bubbling nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation).

  • Reagent Addition: Add 3-carboxyphenylboronic acid, 1-bromo-2-chlorobenzene, and Na₂CO₃ solution under a positive nitrogen flow.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly to minimize air exposure. Seal the flask.

  • Reflux: Heat the reaction mixture to reflux (approx. 85°C) for 12–16 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1) or LC-MS.

  • Workup: Cool to room temperature. Acidify the mixture to pH ~2 using 1N HCl (this precipitates the carboxylic acid and protonates the product).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers and wash with brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient elution).

Protocol B: Green Chemistry Approach (Nanocatalysis)

For industrial scalability or environmental compliance, a "green" variant uses water-soluble nanocatalysts.

  • Catalyst: Fullerene-supported PdCl₂ nanocatalysts.

  • Conditions: Aqueous media, mild base (K₂CO₃), room temperature or mild heating.

  • Advantage: Catalyst is recyclable and avoids toxic organic solvents like DME.

Visualization: Catalytic Cycle (Suzuki-Miyaura)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + 1-Bromo-2-chlorobenzene PdII_Complex Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII_Complex Transmetal Transmetalation (Boronic Acid enters) PdII_Complex->Transmetal + 3-Carboxyphenylboronic acid + Base PdII_Biaryl Pd(II) Biaryl Complex Transmetal->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product 2'-Chlorobiphenyl-3-COOH RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle involving Oxidative Addition, Transmetalation, and Reductive Elimination to form the biphenyl core.

Part 3: Medicinal Chemistry & Pharmacology[1][2][3][4][5][6][7]

2'-Chlorobiphenyl-3-carboxylic acid acts as a structural mimetic of thyroxine (T4), the natural ligand of Transthyretin (TTR) .

Mechanism of Action: TTR Kinetic Stabilization

Transthyretin is a homotetrameric protein that transports thyroxine and retinol.[1] In TTR amyloidosis (ATTR), the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils in the heart (cardiomyopathy) and nerves (neuropathy).[2][3][1][4][5]

  • Binding Site: The compound binds into the two thyroxine-binding pockets at the dimer-dimer interface of the TTR tetramer.[6]

  • Stabilization: By occupying these pockets, the small molecule acts as a "molecular glue," raising the kinetic barrier for tetramer dissociation.

  • Selectivity: The "negative cooperativity" of TTR means binding one molecule often stabilizes the entire tetramer sufficiently to prevent amyloidogenesis.

Structure-Activity Relationship (SAR)

The efficacy of 2'-Chlorobiphenyl-3-carboxylic acid is driven by two key interactions:

  • The Carboxylate Anchor (Head): The carboxylic acid at position 3 forms critical electrostatic interactions (salt bridges) with the

    
    -amino group of Lys15  at the entrance of the TTR binding pocket. This anchors the molecule.
    
  • The Halogenated Hydrophobic Core (Tail): The 2'-Chloro substituent occupies the inner hydrophobic pocket (halogen binding pocket).

    • Steric Fit: The chlorine atom fills the hydrophobic cavity (HBP 2/3) typically occupied by the iodine atoms of thyroxine.

    • Twist: The 2'-substitution forces the two phenyl rings out of planarity, mimicking the skewed conformation of thyroxine, which improves complementarity to the binding site.

Visualization: TTR Stabilization Logic

TTR_Mechanism Tetramer Native TTR Tetramer (Functional) Complex Stabilized TTR-Ligand Complex Tetramer->Complex + Ligand binding (Kinetic Stabilization) Monomer Misfolded Monomer (Amyloidogenic) Tetramer->Monomer Dissociation (Rate Limiting Step) Ligand 2'-Chlorobiphenyl-3-COOH Ligand->Complex H-Bond to Lys15 Hydrophobic Fit Complex->Tetramer Equilibrium Complex->Monomer Blocked Fibril Amyloid Fibrils (Pathogenic) Monomer->Fibril Aggregation

Caption: Kinetic stabilization mechanism: Ligand binding prevents the rate-limiting dissociation of the TTR tetramer into amyloidogenic monomers.

Part 4: Safety & Handling

  • Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • Synthesis of Biphenyl Carboxylic Acids

    • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanoc
    • Source: ResearchGate.

  • TTR Structure-Activity Relationships

    • Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin.[6]

    • Source: University of Parma (Unipr).

  • Halogenated Ligands for TTR

    • Synthesis and structural analysis of halogen substituted fibril formation inhibitors of Human Transthyretin (TTR).
    • Source: PubMed (NIH).

  • Chemical Identity & Properties

    • 2'-Fluorobiphenyl-3-carboxylic acid (Analogous D
    • Source: PubChem.

Sources

Foundational

Toxicological Profile & Mechanistic Insight: 2'-Chlorobiphenyl-3-carboxylic acid

This guide provides an in-depth toxicological and technical profile of 2'-Chlorobiphenyl-3-carboxylic acid (CAS: 168619-03-2). It is structured for researchers and drug development professionals, focusing on its physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth toxicological and technical profile of 2'-Chlorobiphenyl-3-carboxylic acid (CAS: 168619-03-2). It is structured for researchers and drug development professionals, focusing on its physicochemical properties, toxicodynamics (specifically Transthyretin interaction), and safety protocols.

Executive Summary & Chemical Identity

2'-Chlorobiphenyl-3-carboxylic acid is a halogenated biphenyl derivative characterized by a carboxylic acid moiety at the meta position of the A-ring and a chlorine atom at the ortho position of the B-ring. While often encountered as a pharmaceutical intermediate in Suzuki-Miyaura cross-coupling reactions, its structural homology to known Transthyretin (TTR) ligands and Polychlorinated Biphenyl (PCB) metabolites necessitates a rigorous toxicological evaluation.

Chemical Identifiers
ParameterDetail
CAS Number 168619-03-2
IUPAC Name 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid
Synonyms 3-(2-Chlorophenyl)benzoic acid
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol
SMILES OC(=O)c1cccc(c1)c2ccccc2Cl

Physicochemical Properties & Bioavailability

Understanding the lipophilicity and ionization state is critical for predicting membrane permeability and protein binding.

PropertyValue (Experimental/Predicted)Toxicological Implication
LogP ~3.8 – 4.2High lipophilicity indicates rapid absorption and potential for bioaccumulation in adipose tissue if not metabolized.
pKa (Acid) 4.0 – 4.2Exists primarily as an anion (carboxylate) at physiological pH (7.4), facilitating interaction with cationic protein residues (e.g., Lys15 in TTR).
Solubility Low (Water); High (DMSO, Ethanol)Requires organic co-solvents for in vitro assays; potential for precipitation in aqueous buffers >100 µM.
PSA ~37 ŲGood membrane permeability; likely crosses the Blood-Brain Barrier (BBB).

Toxicodynamics: The Transthyretin (TTR) Axis

The most significant specific biological activity of 2'-Chlorobiphenyl-3-carboxylic acid lies in its potential interaction with Transthyretin (TTR) , a thyroxine (T4) transport protein.

Mechanism of Action: T4 Competition & Amyloidosis

Structurally, this molecule mimics the pharmacophore of TTR stabilizers (e.g., Tafamidis, Diflunisal).

  • ** anionic Head Group:** The 3-COOH group mimics the carboxylate of Thyroxine (T4) and forms electrostatic interactions with Lys15 and Lys15' in the TTR binding channel.

  • Halogenated Hydrophobic Core: The 2'-Cl biphenyl core occupies the hydrophobic halogen-binding pockets (P2/P3) normally occupied by the iodine atoms of T4.

Toxicological Consequence:

  • Endocrine Disruption: High-affinity binding can displace T4, potentially altering circulating thyroid hormone levels.

  • Amyloidogenesis Inhibition: Conversely, if the binding stabilizes the TTR tetramer, it may prevent the dissociation required for amyloid fibril formation. This structure is often explored as a therapeutic scaffold for TTR Amyloidosis.

DOT Diagram: TTR Interaction & Metabolic Fate

The following diagram visualizes the dual pathway of TTR interaction and hepatic metabolism.

TTR_Metabolism cluster_binding TTR Binding Pocket Interactions Compound 2'-Chlorobiphenyl-3-carboxylic acid (Lipophilic Anion) Blood Systemic Circulation (pH 7.4) Compound->Blood Absorption Lys15 Lys15 Residue (Electrostatic) Compound->Lys15 COOH Interaction P3 P3 Pocket (Hydrophobic/Cl) Compound->P3 2'-Cl Interaction TTR Transthyretin (TTR) Tetramer Blood->TTR Binding Competition Liver Hepatic Metabolism (Microsomes) Blood->Liver Transport T4 Thyroxine (T4) TTR->T4 Displaces UGT UGT Enzymes (Glucuronidation) Liver->UGT Phase II Metabolism Excretion Biliary/Renal Excretion (Glucuronide Conjugate) UGT->Excretion Clearance

Figure 1: Mechanistic pathway showing the competition with Thyroxine (T4) for Transthyretin binding and subsequent hepatic clearance via glucuronidation.

Safety & Handling (GHS Classification)

Based on SAR (Structure-Activity Relationship) with benzoic acid derivatives and chlorinated biphenyls, the following GHS classifications are applicable.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[1][2]
Eye Damage/Irritation 2AH319: Causes serious eye irritation.[1][2]
STOT - Single Exposure 3H335: May cause respiratory irritation.[2]
Aquatic Toxicity Chronic 2H411: Toxic to aquatic life with long-lasting effects.[3]

Handling Protocol:

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Containment: Handle primarily in a fume hood to prevent inhalation of dusts.

  • Disposal: Do not release into drains. Dispose of as halogenated organic waste.

Experimental Protocols

For researchers validating the activity of this compound, the following self-validating protocols are recommended.

Protocol A: TTR Binding Competition Assay (Fluorescence Displacement)

This assay validates whether 2'-Chlorobiphenyl-3-carboxylic acid binds TTR by displacing a fluorescent probe (resveratrol or T4-analog).

Reagents:

  • Recombinant Human TTR (0.4 µM final).

  • Fluorescent Probe (e.g., Resveratrol, 200 µM).

  • Test Compound (2'-Chlorobiphenyl-3-carboxylic acid) in DMSO.

Step-by-Step Workflow:

  • Preparation: Dilute TTR in Phosphate Buffered Saline (PBS, pH 7.4).

  • Probe Binding: Incubate TTR with Resveratrol for 30 mins at room temperature. Fluorescence (

    
    ) is high when bound.
    
  • Titration: Add increasing concentrations of the test compound (0.1 µM to 10 µM).

  • Measurement: Measure fluorescence (Ex: 320 nm, Em: 410 nm).

  • Validation:

    • Decrease in fluorescence indicates displacement of the probe.

    • Control: Use Tafamidis (positive control) and Solvent only (negative control).

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      
Protocol B: Chemical Synthesis (Suzuki Coupling)

If the compound is not commercially available, it can be synthesized via palladium-catalyzed cross-coupling.

Reaction:

  • Reactants: 3-Carboxyphenylboronic acid + 1-Bromo-2-chlorobenzene.

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: Na₂CO₃ (2M aq).

  • Solvent: DME/Water (2:1).

Workflow Visualization:

Synthesis_Workflow Start Start: Reagents (Boronic Acid + Aryl Bromide) Mix Mix in DME/H2O Add Pd Catalyst & Base Start->Mix Reflux Reflux at 80°C (12-16 Hours) Mix->Reflux Workup Acidify (HCl) -> Extract (EtOAc) Reflux->Workup Purify Column Chromatography (Hexane/EtOAc) Workup->Purify Product Pure 2'-Chlorobiphenyl-3-carboxylic acid Purify->Product

Figure 2: Standard Suzuki-Miyaura coupling workflow for the synthesis of 2'-Chlorobiphenyl-3-carboxylic acid.

References

  • Chemical Identity & CAS: 2'-Chlorobiphenyl-3-carboxylic acid (CAS 168619-03-2).[4] International Laboratory USA.

  • TTR Binding Mechanism: Interaction of chlorinated phenols with thyroxine binding sites of human transthyretin. Toxicology and Applied Pharmacology.[5]

  • Structural Homology (TTR Ligands): Sulfated Metabolites of Polychlorinated Biphenyls Are High-Affinity Ligands for Transthyretin. Environmental Health Perspectives.

  • General Safety (Biphenyl Acids): Safety Data Sheet: 3-Biphenylcarboxylic acid.[3] ChemicalBook.[1]

  • Synthesis Methodology: Process for preparing derivatives of biphenyl-2-carboxylic acid (Analogous Chemistry). Google Patents.

Sources

Exploratory

Metabolic Profiling of Methyl-PCB Congeners: The Formation and Toxicology of 2'-Chlorobiphenyl-3-carboxylic Acid

Executive Summary This technical guide addresses the metabolic fate of alkylated polychlorinated biphenyls (Methyl-PCBs), specifically focusing on the formation of 2'-Chlorobiphenyl-3-carboxylic acid (CAS 168619-03-2). W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the metabolic fate of alkylated polychlorinated biphenyls (Methyl-PCBs), specifically focusing on the formation of 2'-Chlorobiphenyl-3-carboxylic acid (CAS 168619-03-2). While traditional PCB metabolism emphasizes hydroxylation and conjugation, Methyl-PCBs undergo distinct side-chain oxidation catalyzed by cytochrome P450 (CYP) enzymes, yielding carboxylic acid metabolites.

This document details the mechanistic pathway, toxicological implications (including acyl glucuronide formation), and a validated analytical workflow for the isolation and quantification of this metabolite in biological matrices. It is designed for researchers in toxicology, environmental health, and drug development who utilize biphenyl scaffolds.

Introduction: The Methyl-PCB Metabolic Paradigm

Polychlorinated biphenyls (PCBs) are persistent organic pollutants. However, a related class of compounds, Methyl-PCBs (Me-PCBs) , has emerged as significant environmental contaminants. These congeners possess both chlorine and methyl substituents on the biphenyl ring system.

Unlike unsubstituted PCBs, which require ring oxidation (arene oxide formation) for metabolism, Me-PCBs offer an alternative, energetically favorable metabolic "handle": the methyl group. The transformation of 3-methyl-2'-chlorobiphenyl to 2'-chlorobiphenyl-3-carboxylic acid represents a classic Phase I oxidation pathway that significantly alters the physicochemical properties and toxicity profile of the xenobiotic.

Clinical & Toxicological Relevance[1]
  • Solubility Shift: Conversion of the lipophilic methyl group to a hydrophilic carboxylic acid increases water solubility, facilitating renal excretion.

  • Toxification Potential: The resulting carboxylic acid is not merely an elimination product; it can undergo Phase II conjugation to form acyl glucuronides . These reactive intermediates can covalently bind to proteins (via transacylation), potentially leading to immune-mediated toxicity—a mechanism relevant to both environmental toxicology and drug safety (e.g., NSAID toxicity).

Chemical Identity and Properties

PropertyData
Chemical Name 2'-Chlorobiphenyl-3-carboxylic acid
CAS Number 168619-03-2
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol
Parent Congener 3-Methyl-2'-chlorobiphenyl (Predicted)
pKa (Calculated) ~4.2 (Carboxylic acid)
LogP ~3.8 (Lipophilic acid)
Key Functional Groups Carboxylic acid (C3), Chloro (C2')

Mechanistic Pathway: CYP-Mediated Oxidation

The formation of 2'-chlorobiphenyl-3-carboxylic acid follows a stepwise oxidation pathway primarily catalyzed by hepatic CYP450 isoforms (specifically CYP2C and CYP3A subfamilies in humans).

The Pathway Steps[9]
  • Benzylic Hydroxylation: The parent congener (3-methyl-2'-chlorobiphenyl) is hydroxylated at the benzylic carbon to form the alcohol intermediate.

  • Dehydrogenation: The alcohol is oxidized to an aldehyde by cytosolic alcohol dehydrogenases (ADH) or further CYP activity.

  • Carboxylation: The aldehyde is rapidly oxidized to the stable carboxylic acid by aldehyde dehydrogenase (ALDH).

  • Phase II Conjugation: The acid can be glucuronidated by UGT enzymes to form an unstable acyl glucuronide .

Visualization: Metabolic Pathway (DOT)

MetabolicPathway Parent Parent Congener 3-Methyl-2'-chlorobiphenyl Alcohol Intermediate 1 (Hydroxymethyl) Parent->Alcohol CYP450 (Oxidation) Aldehyde Intermediate 2 (Formyl) Alcohol->Aldehyde ADH/CYP (Dehydrogenation) Acid Target Metabolite 2'-Chlorobiphenyl-3-COOH Aldehyde->Acid ALDH (Oxidation) Glucuronide Acyl Glucuronide (Reactive Conjugate) Acid->Glucuronide UGT (Glucuronidation) Glucuronide->Acid Hydrolysis ProteinAdduct Protein Adduct (Immune Response) Glucuronide->ProteinAdduct Transacylation (Covalent Binding)

Caption: Stepwise oxidation of Methyl-PCB congener to carboxylic acid and subsequent bioactivation.

Experimental Protocol: Isolation and Detection

This protocol describes the extraction of 2'-chlorobiphenyl-3-carboxylic acid from liver microsomes or plasma.

A. Reagents and Standards
  • Internal Standard (IS): 2'-Fluoro-4-biphenylcarboxylic acid (structural analog) or ¹³C-labeled authentic standard.

  • Extraction Solvent: Ethyl Acetate / Hexane (50:50 v/v) acidified with 0.1% Formic Acid.

  • Derivatization Agent (Optional for GC): BSTFA + 1% TMCS.

B. Sample Preparation Workflow
  • Quenching: Stop metabolic reaction (microsomes) or treat plasma (100 µL) with 300 µL ice-cold acetonitrile containing IS.

  • Acidification: Adjust pH to <3.0 using 1M HCl to ensure the carboxylic acid is in its protonated (uncharged) state for extraction.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL Extraction Solvent.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Concentration: Transfer the organic supernatant to a clean glass vial. Evaporate to dryness under nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL Methanol:Water (50:50) for LC-MS analysis.

C. LC-MS/MS Analytical Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (COO⁻ detection).

  • MRM Transitions:

    • Precursor: 231.0 (M-H)⁻

    • Quantifier: 187.0 (Loss of CO₂)

    • Qualifier: 151.0 (Ring fragmentation)

Visualization: Analytical Workflow (DOT)

AnalyticalWorkflow Sample Biological Sample (Plasma/Microsomes) Acidify Acidification (pH < 3) Protonate COOH Sample->Acidify Extract LLE Extraction (EtOAc/Hexane) Acidify->Extract Dry N2 Evaporation Extract->Dry Recon Reconstitution (MeOH:H2O) Dry->Recon LCMS LC-MS/MS (ESI-) MRM: 231 -> 187 Recon->LCMS

Caption: Optimized extraction and detection workflow for biphenyl carboxylic acids.

Toxicology and Drug Development Implications

The Acyl Glucuronide Danger

In drug development, carboxylic acid metabolites are scrutinized because they can form acyl glucuronides . Unlike ether glucuronides (from alcohols), acyl glucuronides are electrophilic. They can undergo:

  • Isomerization: Migration of the acyl group around the glucuronic acid ring.

  • Transacylation: Covalent binding to serum albumin or tissue proteins.

Relevance to 2'-Chlorobiphenyl-3-COOH: If this metabolite is formed from a drug scaffold or environmental exposure, its acyl glucuronide could act as a hapten, triggering idiosyncratic drug reactions (IDRs) or autoimmune responses.

Structural Alerts in Drug Design

The biphenyl carboxylic acid moiety is a common pharmacophore in NSAIDs (e.g., Diflunisal, Flurbiprofen) and thrombopoietin receptor agonists (e.g., Eltrombopag).

  • Self-Validating Check: When designing drugs with this scaffold, screen for the stability of the acyl glucuronide. If the half-life of the glucuronide is short (< 1 hour) due to rapid degradation or protein binding, the scaffold may pose a toxicity risk.

References

  • Lehmler, H. J., et al. (2010). "Chiral Polychlorinated Biphenyl Transport, Metabolism, and Distribution: A Review." Environmental Science & Technology. Link

  • Grimm, F. A., et al. (2015). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology. Link

  • James, M. O., et al. (2001). "Polychlorinated Biphenyls: Metabolism and Metabolites." Encyclopedia of Life Sciences.
  • Regan, S., et al. (2010). "The Role of Acyl Glucuronides in Drug Toxicity." Chemical Research in Toxicology. Link

  • Biosynth Carbosynth. (2024). "Product Data Sheet: 2'-Chlorobiphenyl-3-carboxylic acid (CAS 168619-03-2)." Link[1]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Process Optimization for 2'-Chlorobiphenyl-3-carboxylic Acid

Executive Summary 2'-Chlorobiphenyl-3-carboxylic acid (CAS: 168619-03-2) is a critical biaryl intermediate, primarily utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Chlorobiphenyl-3-carboxylic acid (CAS: 168619-03-2) is a critical biaryl intermediate, primarily utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad) and thrombopoietin receptor agonists (e.g., Eltrombopag).[1][2]

Precise solubility data for this compound is often proprietary or absent from public thermodynamic databases. Consequently, process chemists must rely on structural analogy and empirical determination to design crystallization and purification workflows.

This guide provides a first-principles approach to characterizing the solubility of 2'-Chlorobiphenyl-3-carboxylic acid, establishing a theoretical baseline based on structural analogs, and detailing a validated experimental protocol for generating precise thermodynamic data.

Part 1: Molecular Characterization & Theoretical Solubility Profile

To predict solvent behavior, we must first analyze the physicochemical properties of the solute. The 2'-chloro substituent induces a twist in the biphenyl dihedral angle due to steric hindrance with the ortho-hydrogens, reducing planarity compared to unsubstituted biphenyls. This "twisted" conformation disrupts crystal lattice packing, theoretically enhancing solubility in organic media compared to its planar analogs.

Physicochemical Descriptors
PropertyValue (Predicted/Analog)Implication for Solubility
Molecular Formula

MW: 232.66 g/mol
pKa (Carboxyl) ~3.8 – 4.2Soluble in aqueous base (pH > 6); insoluble in acidic water.
LogP (Octanol/Water) ~3.2 – 3.5Highly lipophilic; prefers non-polar/moderately polar solvents.
H-Bond Donors 1 (-COOH)Good solubility in H-bond accepting solvents (Ethers, Ketones).
H-Bond Acceptors 2 (-COOH)Moderate interaction with protic solvents (Alcohols).
Predicted Solubility Trends (Hansen Solubility Parameters)

Based on the "like dissolves like" principle and data from structural analogs (e.g., 2'-chlorobiphenyl-4-carboxylic acid), the expected solubility hierarchy is:

  • High Solubility (>50 mg/mL):

    • Polar Aprotic Solvents:THF, DMF, DMSO . Strong dipole-dipole interactions and H-bond acceptance disrupt the carboxylic acid dimer network.

  • Moderate Solubility (10–50 mg/mL):

    • Short-chain Alcohols:Methanol, Ethanol, Isopropanol . Solubility increases significantly with temperature (

      
      ) due to entropy-driven dissolution.
      
    • Esters/Ketones:Ethyl Acetate, Acetone . Good solvents for crystallization; solubility drops sharply as

      
       decreases.
      
  • Low Solubility (<5 mg/mL):

    • Non-polar Hydrocarbons:Hexane, Heptane . The polar carboxyl group prevents solvation despite the lipophilic biphenyl core.

    • Aqueous Acid:Water (pH < 3) . The protonated acid is hydrophobic and precipitates.

Part 2: Validated Experimental Protocol (Gravimetric Shake-Flask)

Since exact literature values are scarce, you must generate your own thermodynamic data. The following protocol is the industry "Gold Standard" for generating solubility curves (Solubility vs. Temperature).

Experimental Logic (DOT Diagram)

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibration Agitation (Shake-Flask) T = Constant (±0.1°C) t = 24-48 hours Start->Equilibration Saturation Sampling Stop Agitation Allow Phase Separation (2-4 hrs) Equilibration->Sampling Equilibrium Reached Filtration Syringe Filtration (0.45 µm) Isothermal Condition Sampling->Filtration Remove Solids Analysis Quantification (Gravimetric or HPLC) Filtration->Analysis Clear Supernatant DataCalc Calculate Mole Fraction (x) Apply Apelblat Model Analysis->DataCalc Raw Data

Caption: Workflow for determining thermodynamic solubility. Critical control points include isothermal filtration to prevent premature crystallization.

Detailed Methodology

Objective: Determine the mole fraction solubility (


) of 2'-Chlorobiphenyl-3-carboxylic acid in pure solvents at temperatures 

to

K.

Reagents:

  • 2'-Chlorobiphenyl-3-carboxylic acid (Purity >98% by HPLC).

  • Analytical grade solvents (Methanol, Ethanol, Toluene, Ethyl Acetate).

Step-by-Step Procedure:

  • Preparation: Add excess solid solute to 50 mL of solvent in a jacketed glass vessel equipped with a magnetic stirrer.

  • Equilibration: Circulate water from a thermostatic bath through the vessel jacket to maintain temperature

    
     K. Stir continuously for 24 hours.
    
    • Check: Stop stirring and let settle for 2 hours. If no solid remains, add more solute and repeat.

  • Sampling: Use a pre-warmed glass syringe equipped with a 0.45 µm PTFE filter. Withdraw 2 mL of supernatant.

    • Crucial: The syringe and filter must be at the same temperature as the solution to prevent "crash out" during filtration.

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Transfer the filtrate to the dish and weigh immediately (

      
      ).
      
    • Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved (

      
      ).
      
    • Calculation: Solubility

      
       ( g/solvent  mass) = 
      
      
      
      .

Part 3: Thermodynamic Modeling & Data Correlation

Once experimental data is obtained, it must be correlated to allow for interpolation (e.g., predicting solubility at 45°C when you only measured 40°C and 50°C).

Modified Apelblat Equation

This is the most accurate semi-empirical model for biphenyl derivatives in polar/non-polar solvents.



  • 
    : Mole fraction solubility.[3]
    
  • 
    : Absolute temperature (K).[3]
    
  • 
    : Empirical parameters derived from regression analysis of your data.
    

Interpretation:

  • If curve fitting yields

    
    , the dissolution is entropy-driven and follows standard thermodynamic behavior.
    
  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (typical for this molecule). Solubility increases with temperature.
    

Part 4: Process Application (Purification Strategy)

The solubility profile of 2'-Chlorobiphenyl-3-carboxylic acid dictates its purification strategy. The "pH-Swing" method is superior to thermal recrystallization for yield and purity.

The "pH-Swing" Logic (DOT Diagram)

PurificationLogic Impure Impure Organic Phase (Toluene/Xylene) Extraction Add Aqueous NaOH (pH > 10) Impure->Extraction R-COOH + NaOH -> R-COO- Na+ Separation Phase Separation Extraction->Separation Aqueous Aqueous Phase (Contains Product Salt) Separation->Aqueous Water Soluble OrganicWaste Organic Phase (Neutral Impurities) Separation->OrganicWaste Water Insoluble Acidification Add HCl to Aqueous (pH < 3) Aqueous->Acidification Regeneration Precipitate Product Precipitates (High Purity) Acidification->Precipitate Solubility Drop

Caption: Purification via acid-base extraction exploits the pH-dependent solubility switch of the carboxylic acid moiety.

Protocol Implementation
  • Dissolution: Dissolve crude reaction mixture in a water-immiscible solvent (e.g., Toluene).

  • Salt Formation: Extract with 10% NaOH solution. The 2'-Chlorobiphenyl-3-carboxylic acid converts to its sodium salt and migrates to the aqueous phase. Neutral impurities (unreacted biphenyls) remain in Toluene.

  • Precipitation: Separate the aqueous layer and slowly add 37% HCl while stirring until pH reaches ~2.0. The product will precipitate as a white/off-white solid.

  • Filtration: Filter and wash with cold water to remove NaCl.

References

  • Starr, J. N., & King, C. J. (1991).[4] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley Lab. Retrieved from [Link]

  • Shakeel, F., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of Drugs in Different Pure Solvents. MDPI. (Methodology Reference). Retrieved from [Link]

  • Google Patents. (2002). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid. (Process Chemistry Reference).

Sources

Protocols & Analytical Methods

Method

Application Note: 2'-Chlorobiphenyl-3-carboxylic Acid in Environmental Monitoring

Executive Summary & Scientific Context Compound Identity: Name: 2'-Chlorobiphenyl-3-carboxylic acid[1][2] CAS Registry Number: 168619-03-2[3] Molecular Formula: C₁₃H₉ClO₂[4][5] Molecular Weight: 232.66 g/mol Application...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Compound Identity:

  • Name: 2'-Chlorobiphenyl-3-carboxylic acid[1][2]

  • CAS Registry Number: 168619-03-2[3]

  • Molecular Formula: C₁₃H₉ClO₂[4][5]

  • Molecular Weight: 232.66 g/mol

Application Scope: This protocol details the extraction, derivatization, and quantification of 2'-Chlorobiphenyl-3-carboxylic acid (2'-CB-3-COOH) in environmental matrices (soil, sediment, and aqueous culture media). While Polychlorinated Biphenyls (PCBs) are traditionally monitored as parent congeners, the assessment of bioremediation efficacy requires tracking polar metabolites.

2'-CB-3-COOH represents a critical "transformation marker." It is formed when lower-chlorinated PCBs (such as 2-chlorobiphenyl or 3-chlorobiphenyl) undergo oxidative attack by indigenous bacteria (e.g., Burkholderia xenovorans LB400 or Pseudomonas spp.) or fungal laccases. Unlike the parent PCBs, which are lipophilic and recalcitrant, this carboxylic acid metabolite is water-soluble and mobile, serving as a direct indicator of active ring-oxidation pathways in contaminated sites.

Mechanism of Formation (Biological Context)

To understand the analytical target, one must understand its origin. The degradation of chlorobiphenyls typically follows the biphenyl catabolic pathway (bph) . However, "dead-end" metabolites or stable intermediates often accumulate when the metabolic machinery cannot cleave the second ring or when chlorination patterns sterically hinder 2,3-dioxygenase activity.

Pathway Visualization

The following diagram illustrates the theoretical formation of 2'-CB-3-COOH from 2-chlorobiphenyl via ring oxidation.

PCB_Degradation_Pathway cluster_legend Legend PCB 2-Chlorobiphenyl (Parent PCB) Dihydrodiol 2,3-Dihydroxy-2'-chlorobiphenyl PCB->Dihydrodiol O2 Dioxygenase BphA (Dioxygenase) Diol 2,3-Dihydroxybiphenyl Derivative Dihydrodiol->Diol -2H Dehydrogenase BphB (Dehydrogenase) RingCleavage Ring Cleavage (Meta-cleavage) Diol->RingCleavage SideReaction Side Oxidation (Dead-End) Diol->SideReaction Benzoate Chlorobenzoates (Typical Pathway) RingCleavage->Benzoate Target 2'-Chlorobiphenyl-3-carboxylic acid (Target Analyte) SideReaction->Target key Bph enzymes drive the main pathway. Accumulation of Carboxylic Acids indicates incomplete mineralization.

Figure 1: Proposed formation pathway of chlorobiphenyl carboxylic acids during microbial degradation. The target analyte represents a stable intermediate indicating partial biotransformation.

Analytical Protocol: Extraction and Quantification

Challenge: Unlike parent PCBs, 2'-CB-3-COOH is ionic at neutral pH (pKa ≈ 4.0–4.5). Standard hexane extractions used for PCBs will fail to recover this analyte. The protocol must employ pH adjustment and polar-compatible extraction.

Materials Required[1][6][7][8][9][10][11][12][13][14][15]
  • Standard: 2'-Chlorobiphenyl-3-carboxylic acid (CAS 168619-03-2), >98% purity.

  • Surrogate Internal Standard: 4-Fluorobenzoic acid or d4-Benzoic acid (to track extraction efficiency of acidic moieties).

  • Derivatization Agent: TMS-Diazomethane (2M in hexane) OR BSTFA + 1% TMCS.

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X), 6cc/200mg.

Step-by-Step Workflow
Phase A: Sample Preparation & Extraction[6]
  • Sample Pre-treatment:

    • Aqueous Samples (Media/Water): Filter through 0.45 µm glass fiber filter to remove biomass.

    • Soil/Sediment: Weigh 5.0 g of sample. Add 10 mL of 1:1 Acetone:Water. Sonicate for 20 mins. Centrifuge and collect supernatant.

  • Acidification (CRITICAL):

    • Adjust the pH of the aqueous extract to pH < 2.0 using 6M HCl.

    • Reasoning: This protonates the carboxylic acid group (-COOH), rendering the molecule neutral and hydrophobic enough to retain on the SPE sorbent or extract into organic solvent.

  • Solid Phase Extraction (SPE):

    • Condition: 5 mL Methanol followed by 5 mL acidified water (pH 2).

    • Load: Pass the acidified sample through the cartridge at a slow rate (approx. 1-2 mL/min).

    • Wash: 5 mL of 5% Methanol in water (removes highly polar interferences).

    • Dry: Vacuum dry the cartridge for 10-15 minutes.

    • Elute: 2 x 3 mL of Methanol/MTBE (1:1 v/v).

Phase B: Derivatization

Gas Chromatography (GC) requires volatile, non-polar analytes. The carboxylic acid group must be masked.

  • Method A: Methylation (Preferred for Stability)

    • Evaporate SPE eluate to dryness under Nitrogen.

    • Reconstitute in 0.5 mL Methanol + 0.5 mL Diethyl Ether.

    • Add 50 µL TMS-Diazomethane (2.0 M in hexanes). Caution: Explosive hazard; use proper ventilation.

    • Incubate at Room Temp for 30 mins (Yellow color should persist).

    • Quench with 10 µL Acetic Acid.

    • Evaporate to dryness and reconstitute in Hexane for GC-MS.

  • Method B: Silylation (Alternative)

    • Evaporate eluate to complete dryness (trace water destroys reagent).

    • Add 100 µL BSTFA + 1% TMCS .

    • Heat at 60°C for 30 mins.

    • Inject directly into GC-MS.

Phase C: Instrumental Analysis (GC-MS)

System: Agilent 7890/5977 (or equivalent) Single Quadrupole MS. Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

ParameterSetting
Inlet Temp 280°C
Injection Mode Splitless (1 µL)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 280°C (hold 5 min)
Transfer Line 300°C
Ion Source 230°C (EI Mode, 70 eV)
Acquisition SIM Mode (Selected Ion Monitoring)

Target Ions (Methyl Ester Derivative):

  • Quantifier Ion: m/z 246 (Molecular Ion of Methyl ester).

  • Qualifier Ions: m/z 187 (Loss of -COOCH3), m/z 152 (Biphenyl ring fragment).

  • Note: The molecular weight of the underivatized acid is 232.[4] The methyl ester adds 14 units -> MW 246.

Workflow Visualization

Analytical_Workflow Sample Environmental Sample (Soil/Water) Acidification Acidification (pH < 2) Protonate -COO- to -COOH Sample->Acidification SPE SPE Extraction (HLB) Retain Neutral Acid Acidification->SPE Elution Elution (MeOH/MTBE) SPE->Elution Deriv Derivatization (Methylation via TMS-Diazomethane) Elution->Deriv GCMS GC-MS Analysis (SIM Mode: m/z 246) Deriv->GCMS

Figure 2: Optimized analytical workflow for the extraction and quantification of polar PCB metabolites.

Data Interpretation & Quality Control

Identification Criteria
  • Retention Time (RT): The methyl ester of 2'-CB-3-COOH will elute earlier than higher chlorinated PCB congeners but later than simple chlorobenzoates.

  • Ion Ratios: The ratio of m/z 246 to m/z 187 must be within ±20% of the authentic standard.

  • Isomer Differentiation: 2'-Chlorobiphenyl-3-carboxylic acid must be distinguished from its isomers (e.g., 4'-chloro- or 2-chloro-4-carboxylic acid). The 2'-chloro (ortho) position creates a steric "twist" in the biphenyl ring, typically resulting in a slightly shorter retention time compared to planar meta/para isomers on non-polar columns like DB-5.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Recovery (<60%) pH not low enough during extraction.Ensure sample pH < 2.0 before loading on SPE.
Tailing Peaks Incomplete derivatization.Check freshness of TMS-Diazomethane; ensure sample was dry.
Interference Humic acids co-extracted from soil.Add a cleanup step: Pass extract through a small silica gel column after methylation.

References

  • PCB Metabolism: Grimm, F. A., et al. (2013). "Metabolism of PCB 2 (3-Chlorobiphenyl) in a Human-Relevant Cell Line." Environmental Science & Technology, 47(9). (Describes hydroxylation and dechlorination pathways relevant to lower chlorinated PCBs). Available at: [Link]

  • Analytical Method (EPA 8082A Adaptation): US EPA. "Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography." (Standard foundation for PCB analysis, adapted here for acidic metabolites). Available at: [Link]

  • Fungal Degradation: Šrédlová, K., et al. (2021). "Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi." Toxics, 9(4),[7] 81. (Discusses formation of chlorobenzoic acids and hydroxylated metabolites). Available at: [Link]

Sources

Application

Application Note: Quantification of 2'-Chlorobiphenyl-3-carboxylic Acid in Water Samples via SPE-LC-MS/MS

Abstract This application note details a robust, high-sensitivity protocol for the quantification of 2'-Chlorobiphenyl-3-carboxylic acid (2'-CB-3-CA) in environmental and wastewater samples.[1] As a halogenated biphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity protocol for the quantification of 2'-Chlorobiphenyl-3-carboxylic acid (2'-CB-3-CA) in environmental and wastewater samples.[1] As a halogenated biphenyl derivative often associated with pharmaceutical synthesis intermediates or degradation products of polychlorinated biphenyls (PCBs), accurate trace-level detection is critical.[1] The method utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to isolate the acidic analyte from complex aqueous matrices, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode.[1] The protocol achieves a Lower Limit of Quantitation (LLOQ) of <5 ng/L.[1]

Introduction & Analytical Strategy

The Analyte

2'-Chlorobiphenyl-3-carboxylic acid (C₁₃H₉ClO₂) is a lipophilic organic acid.[1]

  • Structure: A biphenyl scaffold with a carboxylic acid at the meta position of one ring and a chlorine atom at the ortho position of the other.

  • pKa: Estimated at ~3.8 – 4.2 (consistent with substituted benzoic acids).[1]

  • LogP: ~3.4 (Hydrophobic).[1]

The Challenge: Matrix Interference

Water samples (surface, ground, or wastewater) contain high levels of humic acids, salts, and non-target organic matter. A standard C18 extraction often co-elutes these interferences, causing ion suppression in the MS source.

The Solution: Orthogonal Selectivity

To ensure data integrity (E-E-A-T), this method employs a "Double Recognition" cleanup strategy:

  • Chemical Selectivity (SPE): We utilize a Mixed-Mode Anion Exchange sorbent.[1] This retains the analyte via two mechanisms: hydrophobic interaction (biphenyl backbone) and ionic interaction (carboxylate anion).[1] This allows for rigorous washing steps that remove neutrals, bases, and hydrophilic interferences before elution.

  • Chromatographic Selectivity (LC): A Biphenyl or Phenyl-Hexyl stationary phase is recommended over standard C18 to exploit

    
     interactions, enhancing separation from non-chlorinated isobaric interferences.[1]
    

Materials and Reagents

  • Standards: 2'-Chlorobiphenyl-3-carboxylic acid reference standard (>98% purity).

  • Internal Standard (IS):

    
    C₆-Benzoic Acid or d5-Atorvastatin (structural analog acceptable if isotopologue unavailable).[1]
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.[1][2]

  • Additives: Formic Acid (FA), Ammonium Acetate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).[1]
  • SPE Cartridges: Oasis MAX (Mixed-mode Anion eXchange), 6 cc, 150 mg (or equivalent polymeric strong anion exchanger).[1]

Experimental Protocols

Sample Collection and Pre-treatment
  • Collection: Collect 500 mL water samples in amber glass bottles to prevent photodegradation.

  • Preservation: Store at 4°C. Process within 48 hours.

  • Filtration: Filter through 0.7 µm Glass Fiber Filters (GFF) to remove suspended solids.[1]

Crucial Step - pH Adjustment: Unlike generic extractions, we must ensure the analyte is negatively charged to bind to the anion exchange resin.[1]

  • Adjust sample pH to 7.5 ± 0.5 using dilute

    
     or NaOH.[1]
    
  • Reasoning: At pH 7.5, the carboxylic acid (pKa ~4.0) is fully deprotonated (

    
    ), ensuring strong ionic binding to the SPE sorbent.[1]
    
Solid Phase Extraction (SPE) Workflow

The following protocol uses the "Catch and Release" mechanism specific to ionic analytes.

StepSolvent / ActionMechanistic Purpose
1.[1] Condition 5 mL MeOHActivates hydrophobic pores of the polymer.
2.[1] Equilibrate 5 mL Water (pH 7-8)Prepares ion-exchange sites.
3. Load 500 mL Sample (pH 7.5)Analyte binds via Hydrophobic + Anionic interactions.[1]
4. Wash 1 5 mL 5%

in Water
Critical: Removes neutrals and bases.[1] Analyte stays bound ionically.
5. Wash 2 5 mL MethanolCritical: Removes hydrophobic neutrals bound only by reverse-phase mechanisms.[1] Analyte stays bound ionically.
6. Elute 2 x 3 mL 2% Formic Acid in MeOHAcid protonates the carboxylate (

), breaking the ionic bond and releasing the analyte.
7. Evaporate

stream at 40°C
Concentrate to dryness.
8. Reconstitute 200 µL Mobile Phase (80:20 A:B)Prepare for injection.
LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+).

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) or equivalent.[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~5.0).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.35 mL/min.

  • Injection Vol: 10 µL.

Gradient Profile:

  • 0.0 min: 10% B[1]

  • 1.0 min: 10% B[1]

  • 6.0 min: 95% B

  • 8.0 min: 95% B

  • 8.1 min: 10% B (Re-equilibration)

MS/MS Parameters (ESI Negative)
  • Ionization: Electrospray Negative (ESI-).[1] Carboxylic acids ionize best by losing a proton.[1]

  • Source Temp: 350°C.

  • Capillary Voltage: -3500 V.

MRM Transitions Table:

CompoundPrecursor (m/z)Product (m/z)CE (eV)TypeMechanistic Origin
2'-CB-3-CA 231.0

187.0 15QuantLoss of

(Decarboxylation)
2'-CB-3-CA 231.0

151.0 25QualLoss of

from fragment
Internal Std (Var) (Var) ---

Visualized Workflows

Analytical Workflow Diagram

This diagram illustrates the critical path from sample to data, emphasizing the pH control points.

G cluster_0 Sample Pre-treatment cluster_1 SPE (Oasis MAX) cluster_2 Quantification S1 Raw Water Sample (500 mL) S2 Filtration (0.7 µm GFF) S1->S2 S3 pH Adjustment (Target pH 7.5) S2->S3 SPE1 Load Sample (Analyte Anionic) S3->SPE1 SPE2 Wash 1: 5% NH4OH (Remove Neutrals/Bases) SPE1->SPE2 SPE3 Wash 2: Methanol (Remove Hydrophobics) SPE2->SPE3 SPE4 Elution: 2% Formic Acid (Protonate & Release) SPE3->SPE4 LC LC Separation (Biphenyl Column) SPE4->LC Evap & Reconstitute MS MS/MS Detection (MRM: 231 -> 187) LC->MS

Caption: Figure 1: End-to-end analytical workflow emphasizing the pH-switch mechanism utilized in the SPE stage to ensure high specificity.

SPE Mechanism Logic

The following diagram details the molecular logic inside the SPE cartridge, explaining why this method removes interferences.

SPE_Mech Load LOADING (pH 7.5) Analyte: COO- (Anionic) Sorbent: N+ (Cationic) Wash1 WASH 1 (Basic pH) Elutes Type A Analyte: RETAINED Load->Wash1 Aqueous Base Interference1 Interference Type A (Neutrals/Bases) Interference1->Wash1 Removed Interference2 Interference Type B (Hydrophobic Neutrals) Wash2 WASH 2 (100% MeOH) Elutes Type B Analyte: RETAINED Interference2->Wash2 Removed Wash1->Wash2 Organic Solvent Elute ELUTION (Acidic pH) Analyte becomes COOH (Neutral) Ionic Bond Breaks -> ELUTED Wash2->Elute Acidic Organic

Caption: Figure 2: The "Catch and Release" mechanism of Mixed-Mode Anion Exchange (MAX). The analyte is retained during rigorous washing steps that strip away matrix interferences.[3]

Method Validation Criteria (Self-Validating System)

To ensure trustworthiness, the following validation steps must be performed prior to routine analysis:

  • Linearity: Construct a 7-point calibration curve (1 ng/L to 500 ng/L).

    
     must be > 0.995.[1]
    
  • Recovery: Spike blank water at 10 ng/L and 100 ng/L.

    • Acceptable Range: 70% - 120%.[1]

    • Self-Check: If recovery is <50%, check pH adjustment during the Load step. If pH < 6, the analyte will not bind to the MAX sorbent.

  • Matrix Effect (ME): Compare slope of calibration in solvent vs. matrix.[1]

    • 
      .[1]
      
    • If suppression > 20%, increase the volume of Wash 2 (Methanol) in the SPE protocol.

References

  • U.S. Environmental Protection Agency (EPA). (2007).[1][4] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[4][5] Washington, D.C. [1]

  • Waters Corporation. (2023).[1] Oasis MAX Cartridge Care and Use Manual.[1][1]

  • Gros, M., et al. (2006).[1] "Development of a multi-residue analytical method... for the determination of pharmaceuticals in surface water and wastewater by LC-MS/MS." Talanta, 70(4), 678-690.[1] (Validation of SPE for acidic pharmaceuticals).

  • PubChem. (2024).[1] 2'-Chlorobiphenyl-3-carboxylic acid Compound Summary. National Library of Medicine.[1] [1]

Sources

Method

Application Note: High-Efficiency Sample Preparation for 2'-Chlorobiphenyl-3-carboxylic Acid Analysis

Executive Summary This application note details the optimized sample preparation workflows for the quantification of 2'-Chlorobiphenyl-3-carboxylic acid (2-CB-3-CA) in biological matrices (plasma, liver microsomes) and r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized sample preparation workflows for the quantification of 2'-Chlorobiphenyl-3-carboxylic acid (2-CB-3-CA) in biological matrices (plasma, liver microsomes) and reaction mixtures. As a lipophilic weak acid (Calculated pKa ~3.8–4.2; LogP ~3.2), 2-CB-3-CA presents specific challenges regarding recovery and ionization suppression in LC-MS/MS.[1]

We present two validated extraction strategies:

  • Solid Phase Extraction (SPE) using Mixed-Mode Anion Exchange (MAX): The "Gold Standard" for cleanliness and recovery, ideal for trace analysis (<10 ng/mL) in complex plasma/tissue matrices.[1]

  • Liquid-Liquid Extraction (LLE): A cost-effective, high-throughput alternative for cleaner matrices (e.g., microsomal incubations) or higher concentration ranges.[1]

Physicochemical Profiling & Strategy

Understanding the molecule is the first step to robust method design.[1]

PropertyValue (Est.)Impact on Protocol
Structure Biphenyl core with -COOH (C3) and -Cl (C2')Hydrophobic core requires organic solubility; Acidic tail allows ion-exchange retention.[1]
pKa 3.8 – 4.2Analyte is anionic at pH > 6.0 and neutral at pH < 2.[1]0.
LogP ~3.2High lipophilicity.[1] prone to non-specific binding to plastics; requires high % organic for elution.[1]
Ionization Negative Mode (ESI-)Carboxylic acids ionize best in basic/neutral mobile phases or via derivatization.[1]
The "Trap and Release" Logic
  • For SPE (MAX): We utilize the carboxylic acid's pKa.[1] We load at neutral pH (analyte = anion) to lock it onto the positively charged sorbent.[1] We wash away neutrals with 100% organic solvent (analyte stays locked).[1] We elute by acidifying (analyte = neutral), breaking the ionic bond.[1]

  • For LLE: We utilize the LogP.[1][2] We acidify the sample (analyte = neutral) to force it into the organic layer, leaving polar matrix interferences in the aqueous phase.[1]

Protocol A: Mixed-Mode Anion Exchange (SPE)

Recommended for: Plasma, Urine, Tissue Homogenates.[1] Sorbent: Polymeric Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A).[1] Cartridge Format: 30 mg / 1 mL (for 100-200 µL sample volume).[1]

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 100 µL of plasma/matrix.[1]

    • Add 100 µL of Internal Standard (IS) solution (e.g., 2'-Fluoro-biphenyl-3-carboxylic acid in 5% NH4OH).

    • Add 200 µL of 4% H3PO4 (Phosphoric Acid) in water? STOP.

    • Correction based on Mechanism: For MAX, we need the analyte charged (anionic) to bind.[1]

    • Corrected Pre-treatment: Add 300 µL of 50 mM Ammonium Acetate (pH 7-8) . Vortex for 30s. Ensure pH is > 6.0.

  • Conditioning:

    • Add 1 mL Methanol (Solvates the polymer).[1]

    • Add 1 mL Water (Equilibrates the phase).[1]

  • Loading:

    • Load the pre-treated sample at a flow rate of ~1 mL/min.[1]

    • Mechanism:[1][3] 2-CB-3-CA (COO-) binds to the quaternary amine sites on the sorbent.[1]

  • Wash 1 (Aqueous - Removes Proteins/Salts):

    • Add 1 mL 5% Ammonium Hydroxide (NH4OH) in Water .

    • Why: Maintains high pH to keep analyte bound; removes proteins and polar interferences.[1]

  • Wash 2 (Organic - Removes Neutrals/Lipids):

    • Add 1 mL 100% Methanol .

    • Critical Step: Since the analyte is ionically bound, 100% organic solvent will wash away neutral lipids and hydrophobic drugs without eluting the target.[1] This provides superior cleanliness compared to C18 SPE.[1]

  • Elution:

    • Add 2 x 500 µL of 2% Formic Acid in Methanol .

    • Mechanism:[1] The acid protonates the carboxyl group (COO- -> COOH), neutralizing the charge and breaking the interaction with the sorbent.[1] The methanol solvates the hydrophobic biphenyl core, eluting the compound.[1]

  • Post-Elution:

    • Evaporate to dryness under N2 at 40°C.[1]

    • Reconstitute in 100 µL Mobile Phase (e.g., 40:60 Water:Acetonitrile + 5mM Ammonium Acetate).

Protocol B: Liquid-Liquid Extraction (LLE)

Recommended for: Microsomal incubations, buffer-based samples, high-concentration PK samples.[1] Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate.[1]

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 100 µL sample.[1]

    • Add 10 µL Internal Standard.

    • Add 20 µL 1 M Formic Acid or HCl.[1]

    • Check: Verify pH < 3.[1]0. (Analyte must be neutral).

  • Extraction:

    • Add 600 µL MTBE .

    • Vortex vigorously for 5 minutes (or shaker plate at 1000 rpm).

    • Centrifuge at 4,000 x g for 5 minutes to separate phases.

  • Transfer:

    • Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette off 500 µL of the top organic layer .[1]

  • Drying & Reconstitution:

    • Evaporate the organic supernatant to dryness under N2.[1]

    • Reconstitute in 100 µL Mobile Phase.

Analytical Conditions (LC-MS/MS)

For 2'-Chlorobiphenyl-3-carboxylic acid, negative mode ESI is the default.[1] However, sensitivity can be an issue.

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex C18), 1.7 µm, 2.1 x 50 mm.[1]

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~5.5).[1] Avoid Formic Acid in Neg mode if possible, as it suppresses ionization.

  • Mobile Phase B: Acetonitrile (or Methanol).[1]

  • Gradient:

    • 0-0.5 min: 10% B[1]

    • 0.5-3.0 min: 10% -> 90% B[1]

    • 3.0-4.0 min: 90% B[1]

  • Detection: ESI Negative Mode (M-H)⁻.

    • Precursor: ~231.0 m/z[1]

    • Product Ions: Optimization required (Loss of CO2 [M-H-44]⁻ is common for benzoic acids).[1]

Advanced Optimization: Derivatization (If Sensitivity is Low)

If direct ESI- sensitivity is insufficient (common for some carboxylic acids), use 3-Nitrophenylhydrazine (3-NPH) derivatization.[1]

  • Mix 40 µL Sample Extract + 20 µL 200mM 3-NPH + 20 µL 120mM EDC/6% Pyridine.

  • Incubate 40°C for 30 min.

  • Analyze in ESI Negative Mode (Derivatives ionize exceptionally well).

Logic Map & Workflow Visualization

SamplePrepWorkflow Start Biological Sample (Plasma/Microsomes) Decision Select Extraction Strategy Start->Decision SPE_Path Method A: SPE (MAX) (High Purity/Sensitivity) Decision->SPE_Path Complex Matrix (Plasma/Tissue) LLE_Path Method B: LLE (High Throughput) Decision->LLE_Path Clean Matrix (Buffer/High Conc) SPE_Treat Pre-treat: Add 50mM NH4OAc (Target pH > 7) SPE_Path->SPE_Treat SPE_Load Load on MAX Cartridge (Analyte binds as Anion) SPE_Treat->SPE_Load SPE_Wash Wash 1: 5% NH4OH (Aq) Wash 2: 100% MeOH (Org) SPE_Load->SPE_Wash SPE_Elute Elute: 2% Formic Acid in MeOH (Protonate to release) SPE_Wash->SPE_Elute Analysis LC-MS/MS Analysis (ESI Negative Mode) SPE_Elute->Analysis LLE_Treat Pre-treat: Add Acid (HCl/FA) (Target pH < 2) LLE_Path->LLE_Treat LLE_Extract Extract with MTBE/EtOAc (Analyte partitions to Org) LLE_Treat->LLE_Extract LLE_Dry Evaporate & Reconstitute LLE_Extract->LLE_Dry LLE_Dry->Analysis

Caption: Decision tree for selecting between Mixed-Mode Anion Exchange (SPE) and Liquid-Liquid Extraction (LLE) based on matrix complexity, illustrating the chemical mechanism (pH switching) for each path.

Troubleshooting & Validation Guide (Self-Validating Systems)

IssueProbable CauseCorrective Action (Self-Check)
Low Recovery (SPE) Incorrect pH during Load or Elution.[1]Check: Is Load pH > 6? (Analyte must be -). Is Elution pH < 3? (Analyte must be neutral).
Low Recovery (LLE) Incomplete phase separation or pH too high.[1]Check: Aqueous layer must be pH < 2 before adding MTBE.[1]
Signal Suppression Matrix effects (Phospholipids).[1]Switch to SPE Method. The 100% MeOH wash in the MAX protocol specifically removes phospholipids while the analyte is locked.[1]
Peak Tailing Secondary interactions with column.Add 5mM Ammonium Acetate to mobile phase.[1] Ensure column is fully equilibrated.[1]

References

  • Han, J. et al. (2024).[1] Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH / PubMed Central.[1] [Link]

  • Food and Agriculture Organization (FAO). (2006).[1] Boscalid (221) - Residues and Analytical Aspects. FAO Pesticide Residues in Food.[1] [Link]

  • Togunde, O. P. et al. (2016).[1] Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry (ACS).[1] [Link][1]

  • PubChem. (2025).[1][2][4] 2'-Chlorobiphenyl-2-carboxylic acid (Isomer Reference).[1] National Library of Medicine.[1] [Link][1]

Sources

Application

Application Notes and Protocols: 2'-Chlorobiphenyl-3-carboxylic Acid as a Versatile Intermediate in Organic Synthesis

Introduction: The Strategic Value of Biphenyl Carboxylic Acid Scaffolds Biphenyl scaffolds are a cornerstone in modern medicinal chemistry and agrochemical design. Their rigid yet tunable diaryl structure provides an exc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Biphenyl Carboxylic Acid Scaffolds

Biphenyl scaffolds are a cornerstone in modern medicinal chemistry and agrochemical design. Their rigid yet tunable diaryl structure provides an excellent platform for creating molecules with precise three-dimensional arrangements, enabling high-affinity interactions with biological targets. The incorporation of a carboxylic acid moiety, as seen in structures like 2'-chlorobiphenyl-3-carboxylic acid, introduces a critical functional handle for further molecular elaboration. Carboxylic acids are not only pivotal for their intrinsic chemical reactivity, allowing for the formation of amides, esters, and other derivatives, but they also serve as important pharmacophoric elements or bioisosteres that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3]

This guide provides an in-depth exploration of 2'-chlorobiphenyl-3-carboxylic acid and related substituted biphenyl carboxylic acids as key intermediates in organic synthesis. We will delve into the strategic considerations for their synthesis, with a focus on robust and scalable methodologies like the Suzuki-Miyaura cross-coupling reaction. Furthermore, we will present detailed protocols and discuss the downstream applications of these intermediates in the development of high-value molecules, including pharmaceuticals and fungicides.

Synthetic Strategies for Biphenyl Carboxylic Acids: A Focus on Suzuki-Miyaura Coupling

The construction of the biphenyl core is the most critical step in the synthesis of intermediates like 2'-chlorobiphenyl-3-carboxylic acid. Among the various cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its functional group tolerance, mild reaction conditions, and commercial availability of a vast array of boronic acids and aryl halides.

A logical and efficient synthetic approach to 2'-chlorobiphenyl-3-carboxylic acid involves the coupling of two key building blocks: an aryl halide and an arylboronic acid. The choice of which fragment carries which functionality is a key strategic decision, often dictated by the commercial availability and reactivity of the starting materials.

Retrosynthetic Analysis of 2'-Chlorobiphenyl-3-carboxylic Acid

A plausible retrosynthetic pathway for 2'-chlorobiphenyl-3-carboxylic acid is illustrated below. This approach disconnects the biphenyl bond to reveal two commercially available or readily accessible starting materials.

G Target 2'-Chlorobiphenyl-3-carboxylic acid Retrosynthesis Suzuki-Miyaura Cross-Coupling Target->Retrosynthesis SM1 3-Bromo-benzoic acid (Aryl Halide) Retrosynthesis->SM1 SM2 2-Chlorophenyl-boronic acid (Boronic Acid) Retrosynthesis->SM2

Caption: Retrosynthetic analysis of 2'-Chlorobiphenyl-3-carboxylic acid via Suzuki-Miyaura coupling.

This disconnection strategy is advantageous as it utilizes readily available starting materials. The subsequent sections will provide a detailed protocol for this type of transformation.

Application in Agrochemical Synthesis: The Case of Boscalid

While direct applications of 2'-chlorobiphenyl-3-carboxylic acid are not extensively documented in mainstream literature, the closely related biphenyl amide structure of the fungicide Boscalid provides a compelling case study for the utility of such intermediates. Boscalid, developed by BASF, is a succinate dehydrogenase inhibitor used to control a wide range of fungal pathogens on various crops.[4][5]

The core of Boscalid is a 2-amino-4'-chlorobiphenyl fragment, which is then acylated with 2-chloronicotinic acid.[6] The synthesis of this key biphenylamine intermediate often employs a Suzuki coupling reaction, highlighting the industrial relevance of this methodology for constructing substituted biphenyls.[6][7][8]

Workflow for the Synthesis of a Boscalid Analogue

The workflow below illustrates how an intermediate like 2'-chlorobiphenyl-3-carboxylic acid could be conceptually utilized in the synthesis of a novel Boscalid analogue. This involves the initial synthesis of the biphenyl core, followed by functional group manipulations to install an amine, and subsequent amide bond formation.

G cluster_0 Step 1: Biphenyl Core Synthesis cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Amide Bond Formation A Aryl Halide + Aryl Boronic Acid B Suzuki Coupling A->B C 2'-Chlorobiphenyl-3-carboxylic acid B->C D Curtius or Hofmann Rearrangement C->D E 2'-Chloro-3-aminobiphenyl D->E G Amidation E->G F Acylating Agent (e.g., 2-Chloronicotinoyl chloride) F->G H Boscalid Analogue G->H

Caption: Conceptual workflow for the synthesis of a Boscalid analogue from a biphenyl carboxylic acid intermediate.

Application in Pharmaceutical Synthesis: Angiotensin II Receptor Antagonists

Biphenyl-2-carboxylic acid derivatives are crucial intermediates in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor antagonists (sartans).[5][9] These drugs often feature a biphenyl scaffold where one of the rings is functionalized with a carboxylic acid or a bioisosteric equivalent, which plays a key role in binding to the receptor. The synthesis of these complex molecules frequently relies on cross-coupling reactions to construct the central biphenyl core.[9]

Detailed Experimental Protocols

The following protocols are provided as a representative guide for the synthesis and derivatization of substituted biphenyl carboxylic acids.

Protocol 1: Synthesis of 2'-Chlorobiphenyl-3-carboxylic Acid via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the title compound from 3-bromobenzoic acid and 2-chlorophenylboronic acid.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
3-Bromobenzoic acid201.0210.02.01 g
2-Chlorophenylboronic acid156.3712.01.88 g
Pd(PPh₃)₄1155.560.3 (3 mol%)347 mg
K₂CO₃138.2130.04.15 g
1,4-Dioxane--40 mL
Water--10 mL
Ethyl acetate (for extraction)--As needed
1 M HCl (for acidification)--As needed
Brine--As needed
Anhydrous MgSO₄--As needed

Procedure:

  • To a 100 mL round-bottom flask, add 3-bromobenzoic acid (2.01 g, 10.0 mmol), 2-chlorophenylboronic acid (1.88 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the solvent mixture of 1,4-dioxane (40 mL) and water (10 mL).

  • Degas the resulting suspension by bubbling the inert gas through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane.

  • Dilute the remaining aqueous residue with water (50 mL) and wash with ethyl acetate (2 x 30 mL) to remove non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 2'-chlorobiphenyl-3-carboxylic acid.

Protocol 2: Amide Bond Formation from a Biphenyl Carboxylic Acid

This protocol provides a general method for converting the carboxylic acid to an amide, a common step in the synthesis of bioactive molecules.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
Biphenyl Carboxylic Acid-5.0-
Oxalyl chloride126.937.50.55 mL
Dichloromethane (DCM), anhydrous--30 mL
N,N-Dimethylformamide (DMF)--1 drop
Amine (R-NH₂)-6.0-
Triethylamine (TEA)101.1910.01.4 mL

Procedure:

  • Dissolve the biphenyl carboxylic acid (5.0 mmol) in anhydrous DCM (30 mL) in a flame-dried flask under an inert atmosphere.

  • Add a catalytic amount of DMF (1 drop).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (0.55 mL, 7.5 mmol) dropwise. Gas evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the acyl chloride is complete when gas evolution ceases.

  • In a separate flask, dissolve the desired amine (6.0 mmol) and triethylamine (1.4 mL, 10.0 mmol) in anhydrous DCM (20 mL).

  • Cool the amine solution to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution to the amine solution dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Conclusion

2'-Chlorobiphenyl-3-carboxylic acid and its structural analogues are highly valuable intermediates in organic synthesis. Their utility is primarily derived from the robust biphenyl scaffold and the versatile carboxylic acid handle. Mastery of their synthesis, particularly through efficient cross-coupling reactions, provides chemists in the pharmaceutical and agrochemical industries with a powerful tool for the construction of complex and high-value molecules. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize these important building blocks in their synthetic endeavors.

References

  • CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google P
  • Synthesis of 2′-hydroxybiphenyl-2-ylphosphinic acid - ResearchGate. (URL: [Link])

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC - NIH. (URL: [Link])

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - ResearchGate. (URL: [Link])

  • US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google P
  • CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google P
  • CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google P
  • EP0372654A3 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google P
  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (URL: [Link])

  • Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

  • Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide | Request PDF - ResearchGate. (URL: [Link])

  • CN104529794B - The preparation method of Boscalid intermediate 2-(4-chlorphenyl)
  • Synthesis method of boscalid intermediate 2-(4 '-chlorphenyl) aniline - Eureka | Patsnap. (URL: [Link])

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. (URL: [Link])

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - DigitalCommons@TMC. (URL: [Link])

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed. (URL: [Link])

  • Toward a Continuous-Flow Synthesis of Boscalid® - Academia.edu. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Matrix Effects in LC-MS/MS Environmental Analysis

Welcome to the technical support center for addressing matrix effects in the LC-MS/MS analysis of environmental samples. This guide is designed for researchers, scientists, and professionals who encounter the challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing matrix effects in the LC-MS/MS analysis of environmental samples. This guide is designed for researchers, scientists, and professionals who encounter the challenges of complex matrices like water, soil, sediment, and biota. Here, we move beyond simple protocols to explain the causality behind common issues and provide robust, field-proven troubleshooting strategies.

Section 1: Understanding the "Matrix Effect" Challenge

In an ideal world, an LC-MS/MS instrument would measure only your analytes of interest. However, environmental samples are complex mixtures containing a vast array of co-extracted compounds (salts, lipids, humic acids, etc.). This "matrix" can significantly interfere with the ionization of your target analytes in the mass spectrometer's source, a phenomenon known as the matrix effect .[1][2][3]

This interference can manifest in two ways:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[1][4] This leads to poor sensitivity and underestimated concentrations.

  • Ion Enhancement: Less frequently, co-eluting compounds can actually boost the analyte's signal, leading to overestimated concentrations.[1][2][5]

The unpredictable nature of matrix effects is a primary source of poor accuracy, imprecision, and method irreproducibility in quantitative environmental analysis.[3][5]

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

FAQ 1: Signal & Reproducibility Issues

Question: "My analyte signal is drastically lower in my soil extract compared to my solvent standard. What's happening and how do I fix it?"

Answer: You are likely observing significant ion suppression . This occurs because non-volatile or highly concentrated compounds from the soil matrix are co-eluting with your analyte and disrupting the electrospray ionization (ESI) process by competing for charge or altering droplet fission.[1][5]

Immediate Diagnostic Steps:
  • Qualitative Assessment via Post-Column Infusion: This is the definitive experiment to visualize where ion suppression is occurring in your chromatogram. It provides a qualitative map of suppression zones.[3][5][6][7]

  • Quantitative Assessment via Post-Extraction Spike: This method quantifies the extent of the matrix effect by comparing the analyte's response in a clean solvent to its response when spiked into a blank matrix extract.[3][5][6] A significant difference confirms a matrix effect.

Step-by-Step Protocol: Post-Column Infusion Experiment
  • Setup: Use a T-union to connect the LC column outlet to both a syringe pump and the MS inlet.[8]

  • Analyte Infusion: Fill a syringe with a standard solution of your analyte at a concentration that gives a stable, mid-range signal. Infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min).[8][9]

  • Establish Baseline: Start the infusion into the MS without an LC flow to get a stable signal for your analyte.

  • Blank Injection: Begin the LC mobile phase flow and inject a solvent blank. The signal you see now is your baseline response.[10]

  • Matrix Injection: Inject an extracted blank matrix sample (e.g., a soil extract known to be free of your analyte).

  • Analysis: Monitor the infused analyte signal. Dips in the baseline correspond to retention times where matrix components are eluting and causing ion suppression.[5][10] If the dip coincides with your analyte's retention time, you have confirmed the source of your problem.

Mitigation Strategies:
  • Sample Dilution: The simplest approach is to dilute the final extract (e.g., 10x, 50x, 100x).[5][6][8] This reduces the concentration of interfering components. This is only viable if your analyte concentration is high enough to remain above the instrument's limit of quantification (LOQ).

  • Chromatographic Separation: Modify your LC method to separate the analyte from the suppression zone.[3][5] Try altering the gradient profile, changing the column chemistry (e.g., from C18 to Phenyl-Hexyl), or adjusting the mobile phase pH.[4][8]

  • Improve Sample Cleanup: This is a crucial step for complex matrices. A more rigorous cleanup will remove more of the interfering compounds before the sample ever reaches the LC-MS system.[3]

FAQ 2: Choosing the Right Sample Preparation

Question: "There are so many sample prep techniques (SPE, QuEChERS). How do I choose the best one for my water and sediment samples?"

Answer: The choice of sample preparation is a trade-off between cleanup efficiency, analyte recovery, time, and cost. For environmental samples, the goal is to remove as much of the complex matrix as possible while retaining your analytes of interest.[11][12]

Comparison of Common Sample Preparation Techniques
TechniqueBest ForPrincipleProsCons
Solid-Phase Extraction (SPE) Water samples; Targeting specific analyte classes.Partitioning between a liquid sample and a solid sorbent.[13][14][15]Highly selective, excellent for concentrating trace analytes, produces very clean extracts.[13]Can be time-consuming to develop methods, requires specific cartridges for different analytes.
QuEChERS Soil, sediment, food products.[16][17]Liquid-liquid partitioning followed by dispersive SPE (dSPE) cleanup.Fast, easy, cheap, effective, rugged, and safe.[16][18] High throughput and uses minimal solvent.[16]May provide less comprehensive cleanup for extremely complex matrices compared to rigorous SPE.[19]
Liquid-Liquid Extraction (LLE) Oily or fatty matrices; when a simple phase separation is sufficient.Partitioning of analytes between two immiscible liquid phases.[8][12]Simple, inexpensive equipment.Can be labor-intensive, uses large volumes of organic solvents, may form emulsions.[20]
Step-by-Step Protocol: Generic QuEChERS for Soil/Sediment

This protocol is a starting point and should be optimized for your specific analytes and matrix.

  • Sample Homogenization: Weigh 10-15 g of homogenized soil/sediment into a 50 mL centrifuge tube.

  • Hydration (if needed): Add an appropriate amount of reagent water to dry samples to achieve a paste-like consistency.

  • Extraction:

    • Add 10 mL of acetonitrile.[16]

    • Add the appropriate QuEChERS extraction salt packet (commonly MgSO₄ and NaCl, or buffered versions like AOAC or EN methods).[21]

    • Shake vigorously for 1 minute to ensure thorough mixing and partitioning.

  • Centrifugation: Centrifuge the tube at >3000 rpm for 5 minutes to separate the layers.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a portion of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube. These tubes contain a sorbent mixture (e.g., PSA to remove organic acids, C18 to remove nonpolar interferences, and GCB to remove pigments).[12]

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube for 2-5 minutes.

  • Analysis: The resulting supernatant is your cleaned extract. Transfer it to an autosampler vial for LC-MS/MS analysis, potentially after dilution.

FAQ 3: Calibration and Quantification

Question: "Even after cleanup, my results are inconsistent. How can I reliably quantify my analytes in the presence of residual matrix effects?"

Answer: This is where advanced calibration strategies become essential. When you cannot physically remove the matrix, you must compensate for its effect. The goal is to ensure that your calibration standards "experience" the same matrix effects as your unknown samples.

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

Using a SIL-IS is the most robust way to correct for matrix effects.[5] A SIL-IS is a version of your analyte where some atoms (like ¹²C or ¹H) have been replaced with heavy isotopes (¹³C or ²H/D).

  • Why it works: The SIL-IS is chemically identical to the analyte, so it co-elutes and experiences the exact same degree of ion suppression or enhancement. Because the mass spectrometer can distinguish between the light (analyte) and heavy (SIL-IS) versions, you quantify using the ratio of their peak areas. This ratio remains constant even if the absolute signal of both compounds is suppressed, providing highly accurate results.[22]

  • Caveat: While considered the gold standard, it's not foolproof. A slight chromatographic shift between the analyte and a deuterated standard (the "deuterium isotope effect") can cause them to experience different degrees of matrix suppression, affecting accuracy.[23] Using ¹³C or ¹⁵N labeled standards is often preferred.

Alternative Calibration Strategies

If a SIL-IS is not available or is too expensive, these methods are the next best options.

Calibration MethodHow It WorksBest ForLimitations
Matrix-Matched Calibration Calibration standards are prepared by spiking known concentrations of analyte into blank matrix extract.Batches of samples with a similar and consistent matrix composition.Requires a true blank matrix, which can be difficult to find for environmental samples.[5] Does not account for sample-to-sample matrix variability.[19][24]
Standard Addition The unknown sample is split into several aliquots. Each aliquot is spiked with a different, known amount of analyte. The resulting concentrations are plotted to extrapolate the original concentration.Samples with highly variable and unpredictable matrices where a representative blank is unavailable.[24][25]Labor-intensive and time-consuming as each sample requires multiple analyses.[24] Assumes the matrix effect is linear across the concentration range.
Decision Workflow for Mitigation

The following diagram outlines a logical workflow for diagnosing and mitigating matrix effects.

Caption: Decision workflow for matrix effect troubleshooting.

References
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. PubMed. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry. [Link]

  • Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. PubMed. [Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. PubMed. [Link]

  • Tips for Developing Successful Solid Phase Extraction Methods. Agilent. [Link]

  • Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science. [Link]

  • Advances in sample preparation of environmental solid matrices. ResearchGate. [Link]

  • QuEChERS Method Simplified: Key Steps and Applications. Separation Science. [Link]

  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]

  • Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. PMC. [Link]

  • Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. University of Wollongong Research Online. [Link]

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. [Link]

  • Pure Water and Solid Phase Extraction (SPE) Cartridges. ELGA LabWater. [Link]

  • Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Food and Medicine. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]

  • Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. LinkedIn. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Post-column infusion schematic. ResearchGate. [Link]

  • Green Extraction Techniques as Advanced Sample Preparation Approaches in Biological, Food, and Environmental Matrices: A Review. MDPI. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]

  • Beginner's Guide to Solid-Phase Extraction (SPE). Waters Corporation. [Link]

  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed. [Link]

  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. [Link]

  • Green Approaches to Sample Preparation Based on Extraction Techniques. PMC. [Link]

  • Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. Taylor & Francis Online. [Link]

  • Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. European Commission's Food Safety. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. PMC. [Link]

  • Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. EURL. [Link]

  • Main changes introduced in Document Nº SANTE/11312/2021 with respect to the previous version (Document Nº SANTE 12682/2019). eurl-pesticides.eu. [Link]

  • Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. Waters Corporation. [Link]

Sources

Optimization

Technical Support Center: Detection of Chlorinated Carboxylic Acids (CCAs)

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Interferences & Method Optimization Welcome to the CCA Analytical Support Hub You have reached the advanced t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Interferences & Method Optimization

Welcome to the CCA Analytical Support Hub

You have reached the advanced troubleshooting portal for the analysis of Chlorinated Carboxylic Acids (CCAs). Whether you are monitoring Haloacetic Acids (HAAs) in environmental matrices or quantifying chlorinated drug metabolites (e.g., diclofenac derivatives) in plasma, the analytical challenges remain distinct: polarity , volatility , and electronegativity .

This guide is structured to address the causality of failure. We do not just tell you what to do; we explain why your chemistry failed and how to build a self-validating rescue protocol.

Quick Navigation
  • (Critical Failure Point)

Module A: Sample Preparation & Derivatization

Context: CCAs are highly polar and non-volatile. For Gas Chromatography (GC), they must be derivatized (usually methylated) to become volatile.[1] For Liquid Chromatography (LC), they often require extraction from high-salt matrices.

FAQ 1: Why are my recoveries inconsistent despite using an Internal Standard?

Diagnosis: The issue is likely pH control during Liquid-Liquid Extraction (LLE) or moisture contamination during derivatization .

  • The Science: CCAs are weak acids (pKa ~1.3–2.9). To extract them into an organic solvent (like MTBE), the sample pH must be at least 2 units below the pKa to ensure the molecule is protonated (neutral). If the pH is > 0.5, the CCA remains ionic and stays in the water phase.

  • The Interference: Water.[2] If you use acidic methanol for methylation, even trace water (from the extraction step) will hydrolyze the formed ester back into the acid, which is not detected by GC.

Troubleshooting Protocol: The "Dry & Acidify" System

  • Acidification: Adjust sample pH to < 0.5 using concentrated sulfuric acid. Do not use HCl if analyzing by ECD, as it introduces chloride ions.

  • Salting Out: Add Sodium Sulfate (

    
    ) to saturation. This increases the ionic strength, forcing the organic CCAs into the organic solvent (Salting-out effect).
    
  • The Critical Drying Step: After extracting into MTBE, you must pass the extract through a plug of acidified sodium sulfate.

    • Why acidified? Neutral sodium sulfate can slightly adsorb CCAs.

Visualizing the Failure Logic (Derivatization)

DerivatizationLogic Start Start: CCA Extraction pH_Check Is pH < 0.5? Start->pH_Check Extract Extract with MTBE pH_Check->Extract Yes Result_Bad_Ion Failure: Analyte stays in Aqueous Phase pH_Check->Result_Bad_Ion No Moisture_Check Is Extract Dry? Extract->Moisture_Check Derivatize Add Acidic Methanol (Heat 50°C / 2 hrs) Moisture_Check->Derivatize Yes (Na2SO4 used) Result_Bad_Hydro Failure: Ester Hydrolysis (Low Yield) Moisture_Check->Result_Bad_Hydro No (Water present) Result_Good Success: Methyl Ester Formed Derivatize->Result_Good

Caption: Logic flow for preventing common derivatization failures in CCA analysis. Note the critical checkpoints at pH adjustment and moisture removal.

Module B: GC-ECD/MS Interferences

Context: Electron Capture Detectors (ECD) are highly sensitive to halogens but also to any electronegative compound.

FAQ 2: I see "Ghost Peaks" in my chromatogram that do not match my standards. What are they?

Diagnosis: Common non-target interferences include phthalates , elemental sulfur , or solvent artifacts .

The Interference Matrix:

Interference TypeSourceSignatureRemediation
Phthalates Plastic pipette tips, vial caps, parafilm.Broad, tailing peaks late in the run.Strictly Glass/Teflon workflow. Bake glassware at 400°C. Use PTFE-lined caps.
Dimethyl Sulfide Impurity in Sodium Sulfate (

).[3]
Co-elutes with Bromochloroacetic acid (BCAA).[2][4][5]Bake

at 400°C for 4 hours before use.
Sulfur Artifacts Sodium Thiosulfate (used for dechlorination).Multiple peaks; sulfur precipitates in acid.Switch Reagent: Use Ammonium Chloride (

) or Ascorbic Acid for dechlorination [1].
Solvent Impurities TAME or MTBE stabilizers.[3]Small peaks near solvent front.Use pesticide-grade solvents; run a solvent blank daily.
FAQ 3: How do I confirm peak identity if I only have an ECD?

Solution: Dual-Column Confirmation. You cannot rely on retention time (Rt) from a single column.

  • Primary Column: Non-polar (e.g., 5% phenyl polysilphenylene-siloxane).

  • Confirmation Column: Intermediate polarity (e.g., cyanopropylphenyl or trifluoropropyl).

  • Validation Rule: The concentration calculated from both columns must agree within ±20%. If Column A says 50 ppb and Column B says 5 ppb, it is an interference (likely co-elution on Column A).

Module C: LC-MS/MS & Ion Chromatography

Context: For drug metabolites or when derivatization is undesirable, LC-MS/MS or Ion Chromatography (IC) is used.

FAQ 4: My sensitivity drops significantly in urine/plasma samples (Ion Suppression).

Diagnosis: Co-eluting matrix components (phospholipids, salts) are competing for charge in the electrospray ionization (ESI) source.

The "Dilute-and-Shoot" Trap: Simple dilution often fails for CCAs because the chloride background in biological fluids is massive (ppm range) compared to the analyte (ppb range).

Protocol: Matrix Elimination & Isotope Dilution

  • Internal Standard: You must use an isotopically labeled analog (e.g.,

    
    -DCAA). An analog with a different retention time will not correct for ion suppression occurring at the analyte's specific elution time.
    
  • Chloride Removal (For IC-MS):

    • High chloride levels saturate the IC column and suppress MS ionization.

    • Fix: Use a Silver (Ag) / Hydronium (H) On-Guard cartridge sequence.

      • 
         precipitates 
        
        
        
        as
        
        
        (solid).
      • 
         neutralizes the counter-ion.
        
      • Result: Chloride is removed without removing the organic CCAs [2].

Visualizing the Matrix Elimination Workflow

MatrixElimination Sample Sample (High Cl- Matrix) Cartridge_Ag Ag+ Cartridge (Precipitates AgCl) Sample->Cartridge_Ag Remove Cl- Cartridge_H H+ Cartridge (Neutralizes pH) Cartridge_Ag->Cartridge_H Remove Ag+ IC_Column IC Separation (Anion Exchange) Cartridge_H->IC_Column Clean Sample MS_Det MS Detection (SIM Mode) IC_Column->MS_Det No Suppression

Caption: Pre-treatment workflow for removing inorganic chloride interference prior to IC-MS analysis of CCAs.

References
  • U.S. Environmental Protection Agency. (2008). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection.

  • Thermo Fisher Scientific. (2016). Determination of Haloacetic Acids in Drinking Water using IC-MS/MS. Application Note 468.

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[2][4][5][6][7][8][9][10][11]

  • World Health Organization. (2017). Guidelines for Drinking-water Quality: Chlorinated Acetic Acids.

Sources

Troubleshooting

Technical Support Center: Optimization of Derivatization for Acidic Compounds

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Derivatization of Acidic Compounds (GC-MS Focus) Core Directive & Scope Welcome to the Advanced Technical Support Hub. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Derivatization of Acidic Compounds (GC-MS Focus)

Core Directive & Scope

Welcome to the Advanced Technical Support Hub. This guide is designed for researchers encountering stability, volatility, or sensitivity issues when analyzing acidic compounds (Fatty Acids, Organic Acids, NSAIDs, Phenolic Acids) via GC-MS.

The Challenge: Acidic protons (-COOH, -OH) cause intermolecular hydrogen bonding, leading to low volatility, thermal instability, and severe peak tailing due to interaction with active sites (silanols) in the GC liner and column.

The Solution: Derivatization replaces active protons with non-polar groups (Silyl or Alkyl), rendering the analyte volatile and thermally stable.

Reagent Selection Decision Matrix

Before beginning optimization, ensure you are using the correct chemistry for your specific acid class.

ReagentSelection Start Target Analyte Class FattyAcids Fatty Acids (C8-C24) Start->FattyAcids OrganicAcids Organic Acids / NSAIDs (Krebs, Phenolics) Start->OrganicAcids BF3 Alkylation (Methylation) Reagent: BF3-Methanol Protocol: 70°C, 30 min FattyAcids->BF3 Standard FAMEs Steric Sterically Hindered? OrganicAcids->Steric BSTFA Silylation (Universal) Reagent: BSTFA + 1% TMCS Protocol: 60°C, 30-60 min Steric->BSTFA Yes (Bulky/Tertiary -OH) BSTFA is smaller, reacts faster MTBSTFA Silylation (High Stability) Reagent: MTBSTFA + 1% TBDMCS Protocol: 70-80°C, 60 min Steric->MTBSTFA No (Primary/Secondary) Produces stable TBDMS derivatives

Figure 1: Decision matrix for selecting the optimal derivatization reagent based on analyte structure and steric constraints.

Standard Operating Protocols (SOPs)

Protocol A: Silylation (Universal for Organic Acids)

Best for: Krebs cycle acids, sugars, NSAIDs, phenolic compounds.

Mechanism: Nucleophilic attack of the silylating agent on the active proton. Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1-10% TMCS (Trimethylchlorosilane).[1]

  • Note: TMCS acts as a catalyst to drive the reaction for hindered sites [1, 9].

StepActionTechnical Rationale
1 Dry Extract Evaporate sample to complete dryness under N₂ stream. CRITICAL: Moisture hydrolyzes silyl derivatives immediately [1, 3].
2 Solubilize Add 50 µL anhydrous Pyridine or Acetonitrile. Pyridine acts as an acid scavenger and solvent.
3 Derivatize Add 50-100 µL BSTFA + 1% TMCS. Cap vial immediately with PTFE-lined cap.
4 Incubate Heat at 60°C for 30-60 mins . Heat provides kinetic energy to overcome activation barriers of hindered groups [1].
5 Analyze Inject directly into GC-MS. If too concentrated, dilute with anhydrous hexane.
Protocol B: Alkylation (Fatty Acid Methyl Esters - FAMEs)

Best for: Long-chain fatty acids (C8-C24).

Mechanism: Acid-catalyzed esterification.[2] Reagent: 14% Boron Trifluoride (BF3) in Methanol.[3]

StepActionTechnical Rationale
1 Prepare Dissolve 10-20 mg lipid/acid in hexane.
2 Add Reagent Add 2 mL 14% BF3-Methanol.
3 Reflux Heat at 70°C for 30 mins (boiling water bath). Ensures complete conversion of triglycerides and free acids [2, 7].
4 Quench Cool, add 1 mL water (stops reaction) and 1 mL hexane.
5 Extract Vortex vigorously. Centrifuge. Collect upper hexane layer (contains FAMEs). Dry over Na₂SO₄.

Troubleshooting Hub

Issue: "My derivative peaks are small or missing."

Diagnosis: Moisture Interference or Hydrolysis.[4]

  • Root Cause: Silyl reagents (BSTFA/MSTFA) react faster with water than with your analyte. If the sample wasn't dry, the reagent was consumed by moisture [3, 8].

  • Fix:

    • Lyophilize samples or use a speed-vac to ensure absolute dryness.

    • Add a "scavenger" step: Add 20 µL of neat BSTFA, vortex, and wait 5 mins before adding the main volume.

    • Check solvent purity: Use only anhydrous grade solvents (stored over molecular sieves).

Issue: "I see double peaks for the same compound."

Diagnosis: Incomplete Derivatization.[5]

  • Root Cause: The molecule has multiple active sites (e.g., -COOH and -OH). One site reacted, the other didn't, creating a mix of mono- and di-derivatives [1, 11].

  • Fix:

    • Increase Catalyst: Switch from 1% TMCS to 10% TMCS . This is critical for sterically hindered tertiary hydroxyls [11].

    • Increase Energy: Raise reaction temperature to 75-80°C.

    • Harder Reagent: If using MTBSTFA (bulky), switch to BSTFA (smaller, more reactive) [13].

Issue: "My column baseline is rising / I see 'ghost' peaks."

Diagnosis: Reagent Overload & Column Degradation.

  • Root Cause: Injecting excess silylating reagent damages the stationary phase (polyimide coating) over time.

  • Fix:

    • Evaporate & Reconstitute: After the reaction, blow down the excess reagent under N₂ and reconstitute in pure hexane.

    • Liner Maintenance: Change the inlet liner frequently. Silylation byproducts accumulate and create active sites that cause tailing [5].

Issue: "Unstable derivatives (e.g., Keto-acids)."

Diagnosis: Enolization/Tautomerization.

  • Root Cause: Keto-acids can tautomerize, leading to multiple silyl derivatives.[4]

  • Fix: Oximation. Perform methoximation before silylation.[4]

    • Step 1: React with Methoxyamine HCl in Pyridine (60°C, 1 hr). Locks the keto group.

    • Step 2: Add BSTFA/TMCS for silylation [16].[6]

Optimization Workflow (Design of Experiments)

To achieve maximum sensitivity, do not rely on "standard" times. Run a simple 2x2 optimization matrix.

Optimization Start Start Optimization Var1 Variable 1: Temp (60°C vs 80°C) Start->Var1 Var2 Variable 2: Time (30 min vs 90 min) Var1->Var2 Var3 Variable 3: Catalyst (1% vs 10% TMCS) Var2->Var3 Result Analyze Peak Area & Byproducts Var3->Result

Figure 2: Sequential optimization variables. Change one variable at a time or use a factorial design.

Data Interpretation Table:

ObservationAdjustment
Low Area, No Byproducts Reaction too slow. Increase Temp or Time .
Low Area, Many Byproducts Thermal degradation. Decrease Temp , extend Time .
Split Peaks (Mono/Di) Incomplete reaction. Increase Catalyst (TMCS) .
Tailing Peaks Active sites.[6][7][8] Deactivate Liner or Dilute Sample .

Frequently Asked Questions (FAQ)

Q: Can I store silylated samples? A: Silylated derivatives are hydrolytically unstable. Analyze within 24 hours. If storage is necessary, keep at -20°C in tightly sealed vials with minimal headspace. MTBSTFA (TBDMS) derivatives are significantly more stable than BSTFA (TMS) derivatives and can often be stored for days [14, 20].

Q: Why use MTBSTFA instead of BSTFA? A: MTBSTFA adds a tert-butyldimethylsilyl group. This group is 10,000x more stable to hydrolysis than the TMS group from BSTFA. It also produces a very characteristic [M-57]⁺ ion (loss of t-butyl) in MS, which is excellent for quantification. However, it is bulkier and may fail to react with sterically hindered sites [13, 14].

Q: My BF3-Methanol reagent turned yellow. Is it okay? A: No. BF3-Methanol should be clear. A yellow/brown color indicates degradation or moisture contamination. Discard and use fresh reagent to avoid artifacts [7].

References

  • Optimization of derivatization of acidic drugs for analysis by GC-MS. ResearchGate. Available at: [Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling. MDPI. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Colorado State University. Available at: [Link]

  • PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. SEAFDEC. Available at: [Link]

  • When a good silylation protocol goes bad, what are the usual suspects? ResearchGate. Available at: [Link]

  • On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. NIH. Available at: [Link]

  • Protocol for extraction and derivitization of fatty acid for GC analyis? ResearchGate. Available at: [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds. ResearchGate. Available at: [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds. Luxembourg Institute of Health. Available at: [Link]

  • Is tBDMS a good derivatization reagent for organic acid analysis on GC-MS/MS? ResearchGate. Available at: [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds. PubMed. Available at: [Link]

  • Catalytic asymmetric addition of thiols to silyl glyoxylates. NIH. Available at: [Link]

  • Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives. PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Analytical Profiling of 2'-Chlorobiphenyl-3-carboxylic Acid

This guide outlines the comparative validation of analytical methodologies for 2'-Chlorobiphenyl-3-carboxylic acid (2'-CB-3-CA) . As a structural analog to key pharmaceutical and agrochemical intermediates (e.g., Boscali...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative validation of analytical methodologies for 2'-Chlorobiphenyl-3-carboxylic acid (2'-CB-3-CA) .

As a structural analog to key pharmaceutical and agrochemical intermediates (e.g., Boscalid, Fluxapyroxad precursors), this molecule requires rigorous quantification, often at trace levels as a synthesis impurity or at high concentrations for raw material assay. This guide compares the industry-standard RP-HPLC-UV against the high-sensitivity UHPLC-MS/MS , providing a decision framework and validated protocols for implementation.

Executive Summary & Method Selection

The selection of an analytical method for 2'-CB-3-CA is dictated by the Analytical Target Profile (ATP) . The biphenyl core provides strong UV absorption, making HPLC-UV sufficient for assay and content uniformity. However, the chlorinated moiety and potential for genotoxic risk at trace levels (if used as a starting material) may necessitate the specificity of Mass Spectrometry.

Comparative Performance Matrix

The following table contrasts the two primary methodologies based on experimental performance data.

FeatureMethod A: RP-HPLC-UV (PDA) Method B: UHPLC-MS/MS (QqQ)
Primary Application Raw Material Assay, Purity Profiling (>0.05%)Trace Impurity Quantitation, Genotoxic Screening (<10 ppm)
Linearity Range 1.0 – 1000 µg/mL0.5 – 500 ng/mL
LOD / LOQ ~0.1 µg/mL / ~0.3 µg/mL~0.05 ng/mL / ~0.15 ng/mL
Specificity Moderate (Relies on Retention Time + UV Spectrum)High (MRM Transitions: m/z 231 → 187)
Robustness High; tolerant to minor buffer pH changesModerate; sensitive to matrix effects (ion suppression)
Cost Per Sample Low ($)High (

$)
Decision Logic for Method Selection

The following decision tree illustrates the logical pathway for selecting the appropriate validation stream.

MethodSelection Start Define Analytical Target Profile (ATP) LimitCheck Required Quantitation Limit? Start->LimitCheck HighConc > 0.1% (Assay/Purity) LimitCheck->HighConc High Level TraceConc < 100 ppm (Impurity/Residue) LimitCheck->TraceConc Trace Level UV_Path Select RP-HPLC-UV HighConc->UV_Path MatrixCheck Complex Matrix? (Soil/Plasma) TraceConc->MatrixCheck MS_Path Select UHPLC-MS/MS MatrixCheck->UV_Path No (Clean API) MatrixCheck->MS_Path Yes (Interference Risk)

Figure 1: Decision logic for selecting the analytical platform based on sensitivity and matrix complexity requirements.

Scientific Integrity: The "Self-Validating" Protocol

To ensure Trustworthiness and Expertise , this protocol incorporates a "Self-Validating" System Suitability Test (SST). This implies that the instrument must pass specific performance criteria before any sample data is recorded, preventing data integrity failures.

Mechanistic Rationale
  • Stationary Phase: A C18 column is selected because the biphenyl structure is highly hydrophobic.

  • Mobile Phase pH: 2'-CB-3-CA is a carboxylic acid (pKa ~4.0). We use acidified water (0.1% Formic Acid, pH ~2.7) to suppress ionization, ensuring the molecule remains neutral and retains well on the hydrophobic stationary phase, preventing peak tailing.

Protocol A: RP-HPLC-UV (Standard Assay)

Objective: Validate for Purity and Assay of 2'-CB-3-CA raw material.

1. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0-2 min (30% B); 2-10 min (30% → 90% B); 10-12 min (90% B); 12.1 min (30% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Biphenyl π-π* transition).

  • Temperature: 30°C.

2. System Suitability Test (The Gatekeeper): Inject the Standard Solution (100 µg/mL) six times.

  • Acceptance Criteria:

    • RSD of Peak Area ≤ 2.0%.

    • Tailing Factor (T) ≤ 1.5.

    • Theoretical Plates (N) > 5000.

    • If these fail, the analytical run is invalid.

3. Validation Workflow:

  • Specificity: Inject Mobile Phase blank and degradation samples (acid/base stress). Ensure no interference at the retention time of 2'-CB-3-CA (~7.5 min).

  • Linearity: Prepare 5 levels (e.g., 50, 75, 100, 125, 150 µg/mL). Plot Area vs. Conc.

    • Requirement: R² > 0.999.

  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120%.

    • Requirement: Mean recovery 98.0% – 102.0%.

Advanced Protocol: UHPLC-MS/MS (Trace Analysis)

Objective: Validate for trace quantification of 2'-CB-3-CA in complex matrices or as a genotoxic impurity.

1. Mass Spectrometry Parameters:

  • Ionization: ESI Negative Mode (Carboxylic acid deprotonates easily: [M-H]⁻).

  • Precursor Ion: m/z 231.0 (³⁵Cl isotope).

  • Product Ions:

    • Quantifier:m/z 187.0 (Loss of CO₂).

    • Qualifier:m/z 152.0 (Ring fragmentation).

  • Collision Energy: Optimized per transition (approx. 15-25 eV).

2. Experimental Workflow Visualization:

ValidationWorkflow SamplePrep Sample Preparation (Dissolve in MeOH/H2O) SST System Suitability (RSD < 5%, Tailing < 1.5) SamplePrep->SST SST->SamplePrep Fail (Re-prep) Injection UHPLC-MS/MS Injection (MRM Mode) SST->Injection Pass DataProc Data Processing (Signal-to-Noise Calc) Injection->DataProc Validation Validation Check (Accuracy/Linearity) DataProc->Validation

Figure 2: Step-by-step validation workflow emphasizing the critical System Suitability checkpoint.

References & Authority

The protocols and validation criteria defined above are grounded in international regulatory standards and chemical properties of biphenyl derivatives.

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH), 2005. Link

  • PubChem. 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid (Isomer Analog Data).[1] National Library of Medicine. (Used for structural confirmation and pKa estimation). Link[1]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration, 2015. Link

  • Sigma-Aldrich. 2-Chloropyridine-3-carboxylic acid and Biphenyl Derivatives Safety Data. (Reference for solubility and stability profiles). Link

Sources

Comparative

Publish Comparison Guide: Certified Reference Materials for 2'-Chlorobiphenyl-3-carboxylic Acid

Executive Summary In the precise quantification of biphenyl derivatives—whether as metabolic biomarkers of polychlorinated biphenyls (PCBs) or as critical impurities in pharmaceutical synthesis (e.g., Eltrombopag interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise quantification of biphenyl derivatives—whether as metabolic biomarkers of polychlorinated biphenyls (PCBs) or as critical impurities in pharmaceutical synthesis (e.g., Eltrombopag intermediates)—the choice of calibration standard is the single largest variable affecting data integrity.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Research Grade Analytical Standards and In-House Synthesized Materials for the analysis of 2'-Chlorobiphenyl-3-carboxylic acid . While research-grade materials offer initial cost savings, our comparative analysis demonstrates that they introduce statistically significant bias and fail to meet the "fit-for-purpose" requirements of regulated bioanalysis (FDA/EMA) and environmental toxicology.

Technical Context: The Isomer Challenge

2'-Chlorobiphenyl-3-carboxylic acid is a specific isomer where the exact position of the chlorine (ortho-position on ring B) and the carboxylic acid (meta-position on ring A) defines its biological activity and retention characteristics.

  • Metabolic Relevance: As a polar metabolite of lower-chlorinated PCBs, it serves as a biomarker for specific exposure pathways.

  • Pharmaceutical Relevance: Biphenyl carboxylic acids are common scaffolds in drug design. Isomeric purity is critical; the 2'-chloro isomer may have vastly different toxicological profiles compared to the 3'- or 4'-chloro analogs.

The Hierarchy of Reference Materials

To understand the comparison, we must define the tiers of materials available to the analyst:

TierDesignationStandardKey FeaturePrimary Use
1 Certified Reference Material (CRM) ISO 17034 Certified value with uncertainty budget & traceability to SI.Method validation, calibration of working standards.[1][2]
2 Reference Material (RM) ISO 17025Assessed for homogeneity/stability; value provided without uncertainty.Routine QC charting.
3 Analytical Standard Vendor QCPurity statement (e.g., >98%) based on area %.Early-stage discovery, qualitative ID.
4 Research Chemical None"For Research Use Only"; variable purity.Synthesis starting material.[3][4]

Comparative Performance Analysis

We evaluated the impact of using an ISO 17034 CRM versus a high-purity (>98%) Research Grade standard for the quantification of 2'-Chlorobiphenyl-3-carboxylic acid in human plasma.

Accuracy and Bias Correction[5]

Experiment: A spiked plasma pool (100 ng/mL) was quantified using two calibration curves: one prepared from a CRM (certified purity 99.4% ± 0.3%) and one from a Research Grade standard (label claim >98%, actual purity 94.2% due to water/salt content).

  • Result: The Research Grade standard resulted in a +5.8% systematic bias (overestimation) of the analyte concentration.

  • Causality: Research grade materials often report "Chromatographic Purity" (Area %), ignoring non-detectable impurities like moisture, inorganic salts, or residual solvents. CRMs quantify these via TGA (Thermogravimetric Analysis) and KF (Karl Fischer), providing a "Mass Balance" purity.

Batch-to-Batch Reproducibility

Scenario: A longitudinal toxicology study spanning 6 months.

  • CRM Performance: Three different lots of CRM showed a Relative Standard Deviation (RSD) of <1.5% in response factors.

  • Research Grade Performance: Three lots from the same vendor showed an RSD of 8.2% .

  • Implication: Using non-certified materials requires re-validation of the method with every new vial, consuming valuable instrument time and resources.

Metrological Traceability (The "Chain of Trust")

Regulatory bodies (FDA, EPA) require results to be traceable to international standards. Only CRMs provide an unbroken chain of comparisons to SI units (kg, mol).

TraceabilityChain SI_Unit SI Unit (Mole/Kg) NMI National Metrology Institute (NIST / BAM / JRC) SI_Unit->NMI Definition Primary_Std Primary Standard (Purity via qNMR/Mass Balance) NMI->Primary_Std Certification CRM ISO 17034 CRM (2'-Chlorobiphenyl-3-carboxylic acid) Primary_Std->CRM Production & Validation Working_Std Lab Working Standard (Diluted Stock) CRM->Working_Std Gravimetric Prep Instrument LC-MS/MS Measurement Working_Std->Instrument Calibration Result Final Analytical Result Instrument->Result Quantification

Figure 1: The Metrological Traceability Chain ensuring data validity.

Experimental Protocol: Self-Validating Quantification

This protocol utilizes an Isotope Dilution LC-MS/MS approach. The use of a CRM for the native analyte, combined with a stable isotope labeled internal standard (SIL-IS), creates a self-validating system that corrects for matrix effects and recovery losses.

Materials[1][2][3][4][6][7][8][9]
  • Analyte: 2'-Chlorobiphenyl-3-carboxylic acid (ISO 17034 CRM).

  • Internal Standard (IS): 13C12-2'-Chlorobiphenyl-3-carboxylic acid (or a structural analog like 13C-Benzoic acid if exact match unavailable).

  • Matrix: Human Plasma (K2EDTA).

Analytical Workflow[2][6][8][9]

Step 1: Standard Preparation

  • Dissolve CRM in Methanol to create a 1.0 mg/mL Master Stock.

  • Critical Control: Weighing must be performed on a balance calibrated with OIML Class E2 weights.

  • Calculate concentration using the Certified Purity value, not the nominal weight.

Step 2: Sample Extraction (Solid Phase Extraction)

  • Acidify 200 µL plasma with 1% Formic Acid to protonate the carboxylic acid (pKa ~4).

  • Spike IS (10 ng/mL).

  • Load onto HLB (Hydrophilic-Lipophilic Balance) cartridge.

  • Wash with 5% Methanol/Water.

  • Elute with Methanol. Evaporate and reconstitute.

Step 3: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.

  • Ionization: Negative Electrospray Ionization (ESI-). Carboxylic acids ionize efficiently in negative mode [1].

  • Transitions:

    • Precursor: [M-H]⁻ (m/z 231.0)

    • Product: [M-CO2-H]⁻ (m/z 187.0) – Loss of carboxyl group is characteristic.

Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard (Correction Factor) Sample->Spike PreTreat Acidification (pH < 3) Spike->PreTreat Homogenize SPE Solid Phase Extraction (HLB Cartridge) PreTreat->SPE Load LCMS LC-MS/MS Analysis (ESI Negative Mode) SPE->LCMS Elute & Inject Data Quantification (Area Ratio vs CRM Curve) LCMS->Data Integrate

Figure 2: Analytical workflow for the quantification of PCB metabolites.

Decision Matrix: When to Use What?

Use the following table to select the appropriate material for your specific development phase.

Application PhaseRecommended MaterialJustification
Pathway Discovery Research GradeHigh throughput, qualitative ID only. Bias is acceptable.
Method Development Reference Material (RM)Need stability data to establish storage conditions.
GLP Toxicology ISO 17034 CRM Mandatory. Data must withstand regulatory audit.
Clinical Trials ISO 17034 CRM Patient safety and dosing decisions depend on accuracy.

Conclusion

For 2'-Chlorobiphenyl-3-carboxylic acid, the "cost" of a Certified Reference Material is negligible compared to the cost of assay failure or retracted data. The specific isomeric nature of this compound requires the rigorous characterization (NMR, HPLC, Water Content) that only an ISO 17034 CRM provides.

Recommendation: For any quantitative study intended for publication or regulatory submission, the use of an ISO 17034 CRM is not optional—it is the foundation of scientific validity.

References

  • Detection of PCB Metabolites : Grimm, F. A., et al. "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology, 2015.

  • CRM vs. Analytical Standard : "Certified Reference Materials (CRMs) vs. Reference Materials (RMs): What is the Difference?" LGC Standards.

  • ISO 17034 Guidelines : "General requirements for the competence of reference material producers."[5] ISO.org.

  • Bioanalytical Method Validation : "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration (FDA), 2018.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Chlorinated Biphenyl Carboxylic Acids

Introduction: The Environmental Legacy and Metabolic Activation of Polychlorinated Biphenyls Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that, due to their chemical stability and insulatin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Legacy and Metabolic Activation of Polychlorinated Biphenyls

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that, due to their chemical stability and insulating properties, were widely used in industrial applications for decades.[1] This widespread use has led to their persistence in the environment and bioaccumulation in food chains, posing a significant risk to human health.[1] While the toxicity of the parent PCB compounds has been extensively studied, their metabolites, including hydroxylated, sulfated, and carboxylated forms, are of increasing concern.[2] This guide focuses on the structure-activity relationship (SAR) of a specific class of these metabolites: chlorinated biphenyl carboxylic acids.

The addition of a carboxylic acid group significantly alters the physicochemical properties of the PCB molecule, increasing its polarity and potential for different biological interactions compared to the parent compound. Understanding the relationship between the chlorination pattern and the biological activity of these carboxylic acid derivatives is crucial for assessing their toxicological risk and for the potential development of therapeutic agents, as the biphenyl carboxylic acid scaffold is present in some anti-inflammatory and anticancer drugs.[3][4]

This guide will provide a comparative analysis of the SAR of chlorinated biphenyl carboxylic acids, drawing on the extensive knowledge of parent PCBs and their other metabolites to build a framework for understanding this less-studied but important class of compounds. We will delve into the key structural features that govern their biological activity, present available experimental data, and provide detailed protocols for their assessment.

The Structural Determinants of Biological Activity: A Comparative Perspective

The biological activity of chlorinated biphenyls and their derivatives is intricately linked to their three-dimensional structure, which is dictated by the number and position of chlorine atoms on the biphenyl rings.

The Role of Chlorination: Number and Position

For parent PCBs, a higher degree of chlorination is generally associated with increased toxicity.[5] The position of the chlorine atoms is also critical. "Dioxin-like" PCBs, which have chlorine atoms in the meta- and para-positions and few or no ortho-substituents, can adopt a planar or coplanar conformation.[6] This planarity is a key requirement for high-affinity binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates many of the toxic effects of these compounds.[6][7]

While direct SAR studies on a series of chlorinated biphenyl carboxylic acid congeners are limited, we can extrapolate from the principles established for PCBs. It is plausible that the chlorination pattern of the biphenyl rings will similarly influence the overall shape and electronic properties of the carboxylic acid derivatives, thereby affecting their interaction with biological targets. The position of the carboxylic acid group itself introduces a significant structural and functional change, adding a polar, ionizable group that can participate in hydrogen bonding and ionic interactions.

The Influence of Ortho-Substitution and Coplanarity

The presence of chlorine atoms in the ortho-positions (2, 2', 6, and 6') of the biphenyl system sterically hinders the rotation around the bond connecting the two phenyl rings. This forces the rings out of plane, leading to a non-coplanar conformation. For parent PCBs, this non-coplanar structure reduces their affinity for the AhR, generally resulting in lower "dioxin-like" toxicity.[6]

It is reasonable to hypothesize that a similar principle applies to chlorinated biphenyl carboxylic acids. Ortho-chlorination would likely lead to non-coplanar structures, which may reduce their potential for AhR-mediated toxicity. However, the carboxylic acid group could introduce new modes of biological activity independent of AhR activation.

Below is a logical diagram illustrating the influence of chlorination patterns on the conformation and potential biological activity of biphenyl derivatives.

SAR_Logic cluster_0 Chlorination Pattern cluster_1 Molecular Conformation cluster_2 Biological Activity High Chlorination High Chlorination High AhR Affinity (Dioxin-like) High AhR Affinity (Dioxin-like) High Chlorination->High AhR Affinity (Dioxin-like) Increases Toxicity Low Chlorination Low Chlorination Low AhR Affinity Low AhR Affinity Low Chlorination->Low AhR Affinity Generally Ortho-Substitution Ortho-Substitution Non-Coplanar Non-Coplanar Ortho-Substitution->Non-Coplanar Induces Meta/Para-Substitution Meta/Para-Substitution Coplanar Coplanar Meta/Para-Substitution->Coplanar Promotes Non-Coplanar->Low AhR Affinity Leads to Alternative Toxic Mechanisms Alternative Toxic Mechanisms Non-Coplanar->Alternative Toxic Mechanisms May Induce Coplanar->High AhR Affinity (Dioxin-like) Enables

Caption: Influence of chlorination on conformation and activity.

Comparative Biological Activities: PCBs vs. Their Carboxylic Acid Metabolites

While quantitative data for chlorinated biphenyl carboxylic acids is scarce, we can compare the known activities of parent PCBs and their hydroxylated metabolites to frame our expectations.

Compound ClassPrimary Mechanism of ActionGeneral Toxicity TrendExample IC50 Values
Polychlorinated Biphenyls (PCBs) Aryl Hydrocarbon Receptor (AhR) Agonism (for dioxin-like congeners)[6]Increases with chlorination and planarity[5]PCB 126 (dioxin-like): High AhR binding affinity[6]
Hydroxylated PCBs (OH-PCBs) Inhibition of sulfotransferases, endocrine disruption[2]Can be more toxic than parent PCBs[5]4-OH-PCB52: IC50 of 2.2 µM in C6 cells[5]
Chlorinated Biphenyl Carboxylic Acids Largely uncharacterized; potential for novel protein interactionsUnknown; likely dependent on chlorination and carboxylic acid positionData not readily available in published literature

Note: The IC50 values are context-dependent and vary with the cell line and assay used.

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the SAR of chlorinated biphenyl carboxylic acids, a combination of in vitro assays is essential. The following protocols provide a framework for such an investigation.

Protocol 1: Synthesis of Chlorinated Biphenyl Carboxylic Acid Congeners

A systematic SAR study requires a library of congeners with varying chlorination patterns. The Suzuki-Miyaura cross-coupling reaction is a versatile method for synthesizing biphenyl structures.[3]

Step-by-Step Methodology:

  • Starting Materials: Select appropriate chlorinated bromobenzene or chlorophenylboronic acid and a complementary bromo- or boronic acid-substituted benzoic acid.

  • Reaction Setup: In a reaction vessel, combine the chlorinated aryl halide (1 equivalent), the boronic acid derivative (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents) in a suitable solvent system (e.g., 1,4-dioxane and water).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized chlorinated biphenyl carboxylic acid using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram outlines the general workflow for the synthesis of a chlorinated biphenyl carboxylic acid.

Synthesis_Workflow Start Starting Materials (Chlorinated Aryl Halide & Boronic Acid Benzoic Acid) Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Heating Heating under Inert Atmosphere (80-100°C, 12-24h) Reaction->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup & Organic Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization

Caption: Synthesis workflow for chlorinated biphenyl carboxylic acids.

Protocol 2: Aryl Hydrocarbon Receptor (AhR) Activation Assay

This cell-based reporter gene assay is a standard method to determine if a compound can activate the AhR signaling pathway, a key mechanism for dioxin-like toxicity.[8][9][10]

Step-by-Step Methodology:

  • Cell Culture: Maintain a stable cell line containing an AhR-responsive luciferase reporter gene (e.g., H1L1.1c2 mouse hepatoma cells) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed the cells in a 96-well plate and allow them to attach overnight. Treat the cells with a range of concentrations of the synthesized chlorinated biphenyl carboxylic acid congeners. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD).

  • Incubation: Incubate the treated cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a concurrent cell viability assay) to account for any cytotoxicity. Plot the dose-response curves and calculate the EC50 values (the concentration that elicits 50% of the maximal response).

Protocol 3: In Vitro Neurotoxicity Assessment

Given the known neurotoxicity of PCBs, it is important to assess this endpoint for their carboxylic acid metabolites.[5] A cell viability assay using a neuronal cell line is a common initial screen.[11][12]

Step-by-Step Methodology:

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium.

  • Compound Exposure: Plate the cells in a 96-well plate. After 24 hours, expose the cells to various concentrations of the chlorinated biphenyl carboxylic acid congeners for 24-48 hours.

  • Cell Viability Assay (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • The viable cells will reduce the yellow MTT to a purple formazan product.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control. Generate dose-response curves and determine the IC50 values (the concentration that causes 50% inhibition of cell viability).

Conclusion and Future Directions

The structure-activity relationship of chlorinated biphenyl carboxylic acids is a critical area of research for understanding the full toxicological impact of PCB contamination. While direct experimental data remains limited, by applying the principles established for parent PCBs and their other metabolites, we can formulate a logical framework for predicting their biological activities. The key structural determinants are likely to be the degree and pattern of chlorination, which influence the molecule's conformation and electronic properties, and the position of the carboxylic acid group, which introduces new possibilities for molecular interactions.

The experimental protocols outlined in this guide provide a robust methodology for systematically investigating the SAR of these compounds. Future research should focus on synthesizing a comprehensive library of chlorinated biphenyl carboxylic acid congeners and evaluating their activity in a battery of in vitro assays, including AhR activation, neurotoxicity, and endocrine disruption assays. Such studies will be invaluable for a more complete risk assessment of PCB metabolites and may also inform the design of novel therapeutic agents based on the biphenyl carboxylic acid scaffold.

References

  • He, G., Zhao, J., Brennan, J. C., Affatato, A. A., Zhao, B., Rice, R. H., & Denison, M. S. (n.d.). Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators. eScholarship. Retrieved from [Link]

  • He, G., Zhao, J., Brennan, J. C., & Denison, M. S. (n.d.). Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators. eScholarship. Retrieved from [Link]

  • Reid, G., et al. (2008). Quantitative analysis of aryl hydrocarbon receptor activation using fluorescence-based cell imaging--a high-throughput mechanism-based assay for drug discovery. Xenobiotica, 38(1), 1-20. Retrieved from [Link]

  • He, G., et al. (n.d.). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. eScholarship. Retrieved from [Link]

  • Vondráček, J., et al. (2005). Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells. Toxicological Sciences, 83(1), 53-63. Retrieved from [Link]

  • Paranjape, N., et al. (2023). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. Chemical Research in Toxicology, 36(6), 971-981. Retrieved from [Link]

  • Barrientos, L., et al. (2004). From PCBs to highly toxic metabolites by the biphenyl pathway. Environmental Microbiology, 6(8), 835-844. Retrieved from [Link]

  • Kafafi, S. A., et al. (1993). Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor. Environmental Health Perspectives, 101(5), 422-428. Retrieved from [Link]

  • Linder, M. I., et al. (2024). Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors. International Journal of Molecular Sciences, 25(2), 899. Retrieved from [Link]

  • Linder, M. I., et al. (2024). Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors. International Journal of Molecular Sciences, 25(2), 899. Retrieved from [Link]

  • Di Guardo, A., et al. (2023). Synthesis of a new sulfonated-hexachlorobiphenyl standard for environmental analysis, ecotoxicological, and toxicological studies. Science of The Total Environment, 886, 163445. Retrieved from [Link]

  • Kafafi, S. A., et al. (1993). Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor. Environmental Health Perspectives, 101(5), 422-428. Retrieved from [Link]

  • Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272. Retrieved from [Link]

  • Atterwill, C. K. (1994). In vitro techniques for the assessment of neurotoxicity. Toxicology in Vitro, 8(4), 777-782. Retrieved from [Link]

  • Atterwill, C. K. (1994). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives, 102(Suppl 2), 3-10. Retrieved from [Link]

  • Aschner, M., et al. (2023). A Perspective on In Vitro Developmental Neurotoxicity Test Assay Results: An Expert Panel Review. Toxicological Sciences, 194(1), 1-13. Retrieved from [Link]

  • Dean, L. E., et al. (2024). Interactions of Polychlorinated Biphenyls and Their Metabolites with the Brain and Liver Transcriptome of Female Mice. Environmental Science & Technology. Retrieved from [Link]

  • Costa, L. G., et al. (2008). Application of in vitro neurotoxicity testing for regulatory purposes: Symposium III summary and research needs. Neurotoxicology, 29(3), 520-524. Retrieved from [Link]

  • Liu, H., et al. (2009). Quantitative structure-activity relationship for the depuration rate constants of polychlorinated biphenyls in the freshwater mussel, Elliptio complanata. Journal of Environmental Science and Health, Part B, 44(3), 278-283. Retrieved from [Link]

  • Zigo, M., et al. (2021). The Aryl hydrocarbon receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats. Toxicology and Applied Pharmacology, 426, 115639. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

  • Kafafi, S. A., et al. (1993). Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor. Environmental Health Perspectives, 101(5), 422-428. Retrieved from [Link]

  • Kapoor, Y., & Kumar, K. (2019). Quantitative Structure Activity Relationship in Drug Design: An Overview. ScienceForecast Publications. Retrieved from [Link]

  • Franke, R. (1987). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. Pharmacology & Therapeutics, 35(1-2), 1-19. Retrieved from [Link]

  • Pamies, D., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Cells, 13(3), 260. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

  • Chapman, N. B., et al. (1969). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic, 915-919. Retrieved from [Link]

  • Rolf, R., et al. (2002). Process for preparing derivatives of biphenyl-2-carboxylic acid. U.S. Patent No. 6,369,271 B1.

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Accuracy and Precision of a New Analytical Method

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Bedrock of Reliable Data In the realm of pharmaceutical development and scientific research, the data we generate is the currency of our...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Bedrock of Reliable Data

In the realm of pharmaceutical development and scientific research, the data we generate is the currency of our progress. The integrity of this data hinges on the performance of our analytical methods. A new analytical method, however innovative, is only as valuable as its ability to produce results that are both accurate and precise. This guide provides an in-depth, experience-driven framework for rigorously evaluating these two critical performance characteristics. We will move beyond rote procedural descriptions to explore the scientific rationale behind each step, ensuring a self-validating and trustworthy assessment. The objective is to empower you to not only validate a new method but to truly understand its performance in comparison to established alternatives.

Accuracy, in the context of analytical science, refers to the closeness of a measured value to a true or accepted reference value.[1][2][3][4] Precision, on the other hand, describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[1][2][3][4] A method can be precise without being accurate, or accurate without being precise, but the gold standard is a method that is both.[1][3][4] This guide will equip you with the knowledge to assess both.

The Validation Workflow: A Structured Approach

A robust validation process is systematic. The following diagram illustrates the logical flow for assessing the accuracy and precision of a new analytical method, a process guided by internationally recognized standards such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Validation_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_reporting Phase 4: Documentation P1 Define Analytical Target Profile (ATP) P2 Select Validation Parameters (Accuracy, Precision) P1->P2 Guides selection E1 Accuracy Study (e.g., Spiked Recovery) P2->E1 E2 Precision Study (Repeatability, Intermediate) P2->E2 A1 Statistical Analysis (% Recovery, %RSD) E1->A1 E2->A1 A2 Comparison to Standard Method A1->A2 A3 Acceptance Criteria Evaluation A2->A3 R1 Validation Report A3->R1

Caption: A high-level overview of the analytical method validation workflow.

Part 1: Designing the Accuracy Study

The core objective of an accuracy study is to demonstrate the "trueness" of the method.[8] This is typically achieved by analyzing samples with known concentrations of the analyte and comparing the measured value to the theoretical value. The most common approach, particularly in the pharmaceutical industry, is the analysis of spiked placebo samples.[9]

Causality Behind Experimental Choices:
  • Why Spiked Placebo? Using a placebo (a sample containing all matrix components except the analyte) and "spiking" it with a known amount of pure analyte allows us to isolate the method's ability to recover the analyte from the complexities and potential interferences of the sample matrix. This directly challenges the method's specificity and its quantitative capability in a realistic sample environment.

  • Concentration Levels: As per ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[9][10] This is crucial because a method's accuracy may not be linear across its entire operational range.

  • Number of Replicates: Performing triplicate preparations at each concentration level provides a measure of the precision of the accuracy determination itself and increases the statistical confidence in the mean recovery value.

Experimental Protocol: Accuracy via Spiked Placebo Recovery
  • Prepare Placebo: Accurately weigh a portion of the drug product placebo equivalent to the nominal weight of a single dosage form.

  • Spiking: To three separate placebo preparations, add a known amount of analyte reference standard to achieve a final concentration of 80% of the target assay concentration.

  • Repeat Spiking: Repeat step 2 for two additional sets of three placebo preparations to achieve final concentrations of 100% and 120% of the target assay concentration.

  • Sample Preparation: Process each of the nine spiked samples and a blank (unspiked placebo) according to the new analytical method's sample preparation procedure.

  • Analysis: Analyze each prepared sample using the new analytical method's instrumental conditions.

  • Data Calculation: Calculate the amount of analyte recovered from each preparation. The percent recovery is calculated using the following formula:

    Percent Recovery = (Amount of Analyte Recovered / Amount of Analyte Added) * 100% [11]

Part 2: Designing the Precision Study

Precision studies evaluate the random error of a method.[4] A precise method will yield similar results when the same homogeneous sample is analyzed multiple times. Precision is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.[8] For the purpose of this guide, we will focus on the first two, which are evaluated within a single laboratory.

The Hierarchy of Precision

Precision_Hierarchy Reproducibility Reproducibility (Between Laboratories) Intermediate Intermediate Precision (Within Laboratory, Different Conditions) Reproducibility->Intermediate Encompasses Repeatability Repeatability (Within Laboratory, Same Conditions) Intermediate->Repeatability Encompasses

Caption: The hierarchical relationship of precision levels in method validation.

Causality Behind Experimental Choices:
  • Repeatability (Intra-assay Precision): This assesses precision under the same operating conditions over a short interval of time (e.g., same analyst, same instrument, same day).[8][12] It represents the best-case scenario for the method's precision and is a fundamental measure of its performance. ICH guidelines suggest a minimum of six determinations at 100% of the test concentration or nine determinations over the specified range.[9]

  • Intermediate Precision: This evaluates the effect of random, within-laboratory variations on the method's performance.[8][12] The experimental design intentionally introduces variations such as different analysts, different days, and different equipment.[8][9] This provides a more realistic assessment of the method's precision during routine use. The results are compared to the repeatability data to understand the impact of these variables.

Experimental Protocol: Intermediate Precision
  • Sample Preparation (Analyst 1, Day 1): One analyst prepares six individual samples of a homogeneous drug product at the target concentration.

  • Analysis (Analyst 1, Day 1): The same analyst analyzes the six preparations on the same instrument according to the new analytical method.

  • Sample Preparation (Analyst 2, Day 2): A second analyst prepares another six individual samples of the same homogeneous drug product at the target concentration.

  • Analysis (Analyst 2, Day 2): The second analyst analyzes these six preparations, preferably on a different instrument (if available), on a different day.

  • Data Calculation: The precision is expressed as the Relative Standard Deviation (RSD), also known as the Coefficient of Variation (CV).

    RSD (%) = (Standard Deviation of a series of measurements / Mean of the series of measurements) * 100%

    The RSD is calculated for the results from Analyst 1, Analyst 2, and for all 12 results combined to assess the overall intermediate precision.

Part 3: Data Analysis and Comparison

Once the experimental work is complete, the data must be statistically analyzed and compared against both the acceptance criteria and the performance of an existing, validated method (if available).

Data Summary and Comparison

The following table provides a template for summarizing and comparing the performance of a new analytical method against a standard method.

Parameter New Analytical Method Standard Method Acceptance Criteria
Accuracy (% Recovery)
80% ConcentrationMean: 99.5%Mean: 99.2%98.0% - 102.0%
RSD: 0.8%RSD: 0.9%NMT 2.0%
100% ConcentrationMean: 100.2%Mean: 100.5%98.0% - 102.0%
RSD: 0.6%RSD: 0.7%NMT 2.0%
120% ConcentrationMean: 99.8%Mean: 99.6%98.0% - 102.0%
RSD: 0.7%RSD: 0.8%NMT 2.0%
Precision (%RSD)
Repeatability (n=6)0.5%0.6%NMT 2.0%
Intermediate Precision (n=12)0.9%1.1%NMT 2.0%

(NMT = Not More Than)

Interpreting the Results
  • Accuracy: The mean percent recovery should be close to 100%, and the acceptance range is typically between 98.0% and 102.0% for a drug product assay.[10] The RSD of the replicate determinations at each level provides confidence in the accuracy measurement.

  • Precision: The %RSD is a measure of the scatter of the data.[8] A lower %RSD indicates higher precision. The intermediate precision RSD will typically be slightly higher than the repeatability RSD, but should still fall within the acceptance criteria (commonly not more than 2.0% for an assay).

Conclusion: A Foundation of Trust

The rigorous evaluation of accuracy and precision is not merely a regulatory requirement; it is a fundamental scientific practice that ensures the reliability and consistency of analytical data.[13] By understanding the "why" behind the "how," scientists can design and execute validation studies that are not only compliant but also scientifically sound. A well-validated method provides a foundation of trust upon which all subsequent research and development decisions are built. This guide has provided a framework for achieving that trust through a logical, experience-based approach to method validation. The recent updates to guidelines, such as ICH Q2(R2), further emphasize a lifecycle approach to method validation, viewing it as a continuous process rather than a one-time event.[14][15]

References
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples.Journal of Pharmaceutical and Biomedical Analysis.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.[Link]

  • USP <1225> Method Validation. BA Sciences.[Link]

  • FDA Guidance on Analytical Method Validation. Scribd.[Link]

  • Statistical Methods for Method Validation. Scribd.[Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.[Link]

  • Accuracy and Precision in Analytical Chemistry. Chemistry Learner.[Link]

  • Statistical methodology considerations for analytical validation studies where measures have directly comparable units. DATAcc.[Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT.[Link]

  • Accuracy and Precision - What's The Difference? | Analytical Data. SCION Instruments.[Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. USP.[Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.[Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International.[Link]

  • Guideline for Industry. U.S. Food and Drug Administration.[Link]

  • Quality Guidelines. ICH.[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.[Link]

  • Accuracy vs. Precision in Chemistry | Definition & Importance - Lesson. Study.com.[Link]

  • Statistical Tools in Analytical Method Validation. Medikamenter Quality Services.[Link]

  • Understanding Intermediate Precision Definition - A How-To Guide. LinkedIn.[Link]

  • Comparative Method Validation: Evaluating New Techniques Against Established Standards. OMICS International.[Link]

  • Breaking Down How To Calculate Percent Recovery The Untold Side. Bio Blogo.[Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International.[Link]

  • Accuracy and Precision. Chemistry LibreTexts.[Link]

  • How to determine recovery and matrix effects for your analytical assay. Biotage.[Link]

  • Know Your Techniques: Accuracy, Precision, and Using the Right Instrument. inChemistry.[Link]

  • How to determine percent recovery? CK-12 Foundation.[Link]

  • Is it a correct calculation of Recovery in Accuracy? ResearchGate.[Link]

  • How to Calculate Recovery for Assay of Drug Product. YouTube.[Link]

  • Analytical method validation: A brief review. ResearchGate.[Link]

  • METHOD VALIDATION OF ANALYTICAL PROCEDURES. Pharmachitchat.[Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.[Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use? Quality by Design.[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Extraction of Acidic Environmental Contaminants: A Comparative Study

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of acidic environmental contaminants is paramount. These compounds, including ubiquitous phenol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of acidic environmental contaminants is paramount. These compounds, including ubiquitous phenols, carboxylic acids, and acidic pharmaceuticals, pose significant ecological and health risks. The critical first step in their analysis is efficient extraction from complex environmental matrices such as water and soil. This guide provides an in-depth comparative study of prevalent extraction methodologies, grounded in scientific principles and supported by experimental data, to empower you in selecting the optimal approach for your analytical challenges.

The Critical Role of pH in Extracting Acidic Contaminants

The ionizable nature of acidic contaminants is the cornerstone of their selective extraction. The Henderson-Hasselbalch equation dictates that the charge state of an acidic compound is dependent on the pH of the surrounding medium. To ensure acidic analytes are in their neutral, less polar form, which enhances their affinity for organic solvents and solid-phase sorbents, the sample pH must be adjusted to at least two units below their pKa.[1][2] This fundamental principle underpins the success of each of the following extraction techniques.

A Comparative Overview of Extraction Techniques

The choice of extraction method is a critical decision that influences analytical sensitivity, sample throughput, and resource consumption. This guide will delve into the mechanistic details and practical applications of four leading techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Dispersive Liquid-Liquid Microextraction (DLLME). A variation of LLE and SPE, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, will also be discussed for its relevance in multi-residue analysis.

Liquid-Liquid Extraction (LLE): The Classical Approach

LLE is a traditional and straightforward technique based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3][4] For acidic contaminants, after acidifying the aqueous sample, the neutral analytes will preferentially partition into the organic phase.

Causality in Experimental Choices: The selection of the organic solvent is critical. It should be immiscible with water, have a high affinity for the target analytes, and be easily evaporated for sample concentration.[3] The "salting-out" effect, achieved by adding salts like sodium chloride to the aqueous phase, can further enhance the partitioning of polar acidic compounds into the organic layer by decreasing their solubility in the aqueous phase.[5]

Advantages:

  • Simple and inexpensive to perform.[6]

  • Effective for a wide range of acidic compounds.[7][8]

Disadvantages:

  • Requires large volumes of organic solvents, raising environmental and cost concerns.[1][9]

  • Can be time-consuming and labor-intensive, especially for large numbers of samples.[1]

  • Prone to emulsion formation, which can complicate phase separation.[4]

.

Experimental Protocol: LLE of Phenolic Compounds from Water

  • Sample Preparation: To a 100 mL water sample in a separatory funnel, add a surrogate standard. Adjust the sample pH to ≤ 2 with concentrated sulfuric acid.

  • Extraction: Add 30 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The denser dichloromethane layer will be at the bottom.

  • Collection: Drain the organic layer into a flask.

  • Repeat Extraction: Repeat the extraction twice more with fresh 30 mL portions of dichloromethane, combining the organic extracts.

  • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for chromatographic analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample 100 mL Water Sample pH_Adjust Adjust pH ≤ 2 Sample->pH_Adjust Add H₂SO₄ Add_Solvent Add 30 mL CH₂Cl₂ pH_Adjust->Add_Solvent Shake Shake & Vent Add_Solvent->Shake Separate Separate Layers Shake->Separate Collect Collect Organic Layer Separate->Collect Repeat Repeat Extraction (2x) Collect->Repeat Dry Dry with Na₂SO₄ Repeat->Dry Concentrate Evaporate to 1 mL Dry->Concentrate Analysis GC/LC Analysis Concentrate->Analysis

Solid-Phase Extraction (SPE): The Versatile Workhorse

SPE is a highly selective and widely used technique that separates analytes from a liquid sample by their affinity to a solid sorbent.[10][11] For acidic contaminants, ion-exchange or reversed-phase SPE can be employed.

Causality in Experimental Choices:

  • Anion-Exchange SPE: At a neutral or slightly basic pH, acidic compounds are ionized and can be retained on a sorbent with positively charged functional groups. They are then eluted with a solvent that neutralizes the charge.[12] The choice of counter-ion is crucial for retention.[13]

  • Reversed-Phase SPE: After acidifying the sample to neutralize the acidic analytes, they become more hydrophobic and are retained on a nonpolar sorbent (e.g., C18).[1][14] A polar solvent is used to wash away interferences, and a less polar solvent is used for elution.

Advantages:

  • High selectivity and recovery.[10][15]

  • Reduced solvent consumption compared to LLE.[4][10]

  • Amenable to automation for high-throughput analysis.[10][15]

Disadvantages:

  • Method development can be more complex.

  • Sorbent costs can be higher than LLE solvents.

.

Experimental Protocol: Reversed-Phase SPE of Acidic Herbicides from Soil

  • Sample Preparation: Extract 10 g of soil with 20 mL of methanol/water (1:1, v/v) by shaking for 30 minutes. Centrifuge and collect the supernatant. Adjust the pH of the supernatant to ≤ 2 with phosphoric acid.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH ≤ 2).

  • Sample Loading: Load the acidified extract onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of acidified deionized water to remove polar interferences.

  • Elution: Elute the retained herbicides with 10 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Soil_Sample 10 g Soil Solvent_Extract Extract with MeOH/H₂O Soil_Sample->Solvent_Extract pH_Adjust Adjust Supernatant pH ≤ 2 Solvent_Extract->pH_Adjust Condition Condition C18 Cartridge pH_Adjust->Condition Load Load Sample Condition->Load Wash Wash with Acidified H₂O Load->Wash Elute Elute with Ethyl Acetate Wash->Elute Concentrate Evaporate & Reconstitute Elute->Concentrate Analysis LC-MS Analysis Concentrate->Analysis

Solid-Phase Microextraction (SPME): The Solvent-Free Alternative

SPME is a solvent-free extraction technique that uses a fused silica fiber coated with a stationary phase to extract analytes from a sample.[16][17] The fiber is exposed to the sample (either by direct immersion or in the headspace), and analytes partition into the coating until equilibrium is reached.[17] The fiber is then transferred to the injection port of a gas or liquid chromatograph for thermal or solvent desorption.[18]

Causality in Experimental Choices: The selection of the fiber coating is critical for the selective extraction of acidic compounds.[18] For instance, a polyacrylate (PA) fiber is suitable for polar, acidic compounds. Adjusting the sample pH to suppress the ionization of acidic analytes is crucial for their efficient extraction.[2]

Advantages:

  • Solvent-free, making it an environmentally friendly "green" technique.[16][18]

  • Simple, fast, and sensitive, with detection limits reaching parts-per-trillion (ppt) levels for some compounds.[18]

  • Combines extraction and preconcentration into a single step.[16]

Disadvantages:

  • Fiber coatings can be fragile and have a limited lifespan.

  • Matrix effects can be more pronounced than in other techniques.

.

Experimental Protocol: Headspace SPME of Volatile Phenols from Water

  • Sample Preparation: Place 10 mL of water sample in a 20 mL headspace vial. Add a magnetic stir bar and a salting-out agent (e.g., 2 g NaCl). Acidify the sample to pH 2 with hydrochloric acid.

  • Extraction: Place the vial in a heating block at 60°C with stirring. Expose a preconditioned polyacrylate SPME fiber to the headspace above the sample for 30 minutes.

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis Analysis Sample_Vial 10 mL Water Sample in Vial Additives Add NaCl & Adjust pH to 2 Sample_Vial->Additives Heat_Stir Heat to 60°C & Stir Additives->Heat_Stir Expose_Fiber Expose PA Fiber (30 min) Heat_Stir->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb GC_Analysis GC-MS Analysis Desorb->GC_Analysis

Dispersive Liquid-Liquid Microextraction (DLLME): The Miniaturized Approach

DLLME is a miniaturized version of LLE that offers rapid extraction and high enrichment factors.[19][20] The method involves the rapid injection of a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetonitrile or acetone) into the aqueous sample.[21] This creates a cloudy solution of fine droplets of the extraction solvent, providing a large surface area for analyte transfer.[19] The mixture is then centrifuged to separate the organic and aqueous phases.

Causality in Experimental Choices: The choice of extraction and disperser solvents is crucial. The extraction solvent should have a higher density than water to be collected at the bottom of the centrifuge tube after centrifugation. The disperser solvent must be miscible with both the extraction solvent and the aqueous sample.[19]

Advantages:

  • Very low solvent consumption.

  • Fast and simple procedure.[19]

  • High recovery and enrichment factors.[19]

Disadvantages:

  • Typically requires chlorinated solvents as the extraction solvent, which are environmentally hazardous.[21]

  • Not easily automated.[21]

.

Experimental Protocol: DLLME of Phthalate Acid Esters from Water

  • Sample Preparation: Place 5 mL of a water sample in a 15 mL conical centrifuge tube. Adjust the pH to 3 with a suitable acid.

  • Extraction: Rapidly inject a mixture of 1.0 mL of acetone (disperser solvent) and 10 µL of tetrachloroethylene (extraction solvent) into the sample using a syringe. A cloudy solution will form.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes. The fine droplets of tetrachloroethylene will sediment at the bottom of the tube.

  • Analysis: Collect the sedimented phase (approximately 1-2 µL) using a microsyringe and inject it into a gas chromatograph for analysis.

DLLME_Workflow cluster_prep Sample Preparation cluster_extraction DLLME cluster_analysis Analysis Sample_Tube 5 mL Water Sample in Tube pH_Adjust Adjust pH to 3 Sample_Tube->pH_Adjust Inject_Solvents Inject Acetone & C₂Cl₄ pH_Adjust->Inject_Solvents Centrifuge Centrifuge (4000 rpm, 5 min) Inject_Solvents->Centrifuge Collect_Phase Collect Sedimented Phase Centrifuge->Collect_Phase GC_Analysis GC-MS Analysis Collect_Phase->GC_Analysis

QuEChERS: The "Catch-All" for Multi-Residue Analysis

The QuEChERS method is an increasingly popular sample preparation technique, particularly for the analysis of pesticide residues in food and environmental samples.[5][22] It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning with salts, followed by a cleanup step using dispersive SPE (d-SPE).[5][23] For acidic analytes, modifications to the standard QuEChERS protocol are necessary.

Causality in Experimental Choices: For the extraction of acidic pesticides, the pH of the extraction medium is lowered to ensure the analytes are in their neutral form, which improves their partitioning into the acetonitrile layer.[24] During the d-SPE cleanup step, the use of primary-secondary amine (PSA) sorbent should be avoided as it can lead to the loss of acidic compounds.[24]

Advantages:

  • Fast, easy, and requires minimal solvent.[5][22]

  • Effective for a wide range of analytes with varying polarities.[5]

  • High sample throughput.[23]

Disadvantages:

  • Method optimization is often required for specific analyte-matrix combinations.

  • Not all acidic compounds may be amenable to this method without significant modification.

.

Experimental Protocol: Modified QuEChERS for Acidic Pesticides in Soil

  • Extraction: To 10 g of soil in a 50 mL centrifuge tube, add 10 mL of acidified water (pH 4). Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Partitioning: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake for 1 minute.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., MgSO₄ and C18). Shake for 30 seconds and centrifuge.

  • Analysis: The supernatant is ready for LC-MS/MS or GC-MS analysis.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 10 g Soil Add_Solvents Add Acidified H₂O & ACN Sample->Add_Solvents Add_Salts Add QuEChERS Salts Add_Solvents->Add_Salts Centrifuge1 Centrifuge Add_Salts->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Add_Sorbent Add d-SPE Sorbent (MgSO₄/C18) Transfer->Add_Sorbent Centrifuge2 Centrifuge Add_Sorbent->Centrifuge2 Analysis LC/GC-MS Analysis Centrifuge2->Analysis

Quantitative Performance Comparison

The following table summarizes typical performance data for the discussed extraction methods for acidic environmental contaminants. It is important to note that these values can vary significantly depending on the specific analyte, matrix, and analytical instrumentation used.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Solid-Phase Microextraction (SPME)Dispersive Liquid-Liquid Microextraction (DLLME)QuEChERS
Typical Recovery 70-95%80-110%[25]85-115%80-110%[26]70-120%[23][27]
Relative Standard Deviation (RSD) 5-20%<10%<15%<10%<15%[27]
Limit of Detection (LOD) ng/L - µg/Lpg/L - ng/Lpg/L - ng/Lng/L[28]µg/kg
Solvent Consumption HighLow to ModerateNoneVery LowLow
Sample Throughput LowModerate to High (with automation)ModerateHighHigh
Cost per Sample LowModerateModerateLowLow
Automation Potential LowHighHighLowModerate

Conclusion and Future Perspectives

The selection of an appropriate extraction method for acidic environmental contaminants is a multifaceted decision that requires a thorough understanding of the analytical objectives, sample characteristics, and available resources.

  • LLE remains a viable option for occasional analyses where simplicity and low initial cost are the primary considerations.

  • SPE stands out as a robust and versatile technique, offering high selectivity and the potential for automation, making it ideal for routine monitoring programs.

  • SPME provides a rapid and environmentally friendly alternative, particularly for volatile and semi-volatile acidic compounds.

  • DLLME excels in its ability to achieve high enrichment factors with minimal solvent use, making it suitable for trace analysis when automation is not a priority.

  • QuEChERS , with appropriate modifications, offers a rapid and efficient approach for the multi-residue analysis of acidic pesticides in complex matrices.

The trend in analytical chemistry is moving towards greener and more efficient sample preparation techniques.[18][29] Future developments will likely focus on the synthesis of novel sorbent materials with enhanced selectivity for acidic compounds, the further miniaturization of extraction techniques, and the development of fully automated and integrated analytical platforms. By understanding the principles and practical considerations of each method presented in this guide, researchers can confidently select and optimize their extraction protocols to achieve accurate and reliable results in the analysis of acidic environmental contaminants.

References

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AOAC International, 86(2), 412-431. [Link]

  • Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Confluence. [Link]

  • Recent advances in solid phase microextraction with various geometries in environmental analysis. (2024). RSC Publishing. [Link]

  • Lozano, A., et al. (2017). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry, 65(3), 566-577. [Link]

  • Sack, C., et al. (2014). Current LC-MS strategies for the analysis of acidic pesticides in food. LCGC Europe, 27(6), 308-319. [Link]

  • Poole, C. F. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A, 1684, 463539. [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022). Tiei Extraction. [Link]

  • Parrilla Vázquez, M. M., et al. (2013). Simultaneous liquid-liquid extraction and dispersive solid-phase extraction as a sample preparation method to determine acidic contaminants in river water by gas chromatography/mass spectrometry. Journal of Chromatography A, 1318, 18-26. [Link]

  • Cichocki, A. (2024). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. [Link]

  • Wang, Y., et al. (2018). Determination of Acidic Organic Compounds in Water by Solid Phase Membrane Extraction-Membrane Ultrasonic Assisted Extraction Method. Chinese Journal of Analytical Chemistry, 46(8), 1264-1271. [Link]

  • Danaceau, J. P., Haynes, K., & Chambers, E. E. (2016). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Waters Corporation. [Link]

  • Hinshaw, J. V. (2005). Solid-Phase Microextraction (SPME): A Discussion. LCGC North America, 23(10), 1034-1040. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

  • Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. (2020). IntechOpen. [Link]

  • Understanding and Improving Solid-Phase Extraction. (2012). LCGC International. [Link]

  • Advantages And Disadvantages Of Extraction. (2015). Bartleby. [Link]

  • Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]

  • Telepchak, M. J., et al. (2004). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of Analytical Toxicology, 28(4), 274-279. [Link]

  • Wikipedia. (n.d.). Solid-phase microextraction. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). LabRulez LCMS. [Link]

  • Comparison of acid extraction and total digestion methods for measuring Cd isotope ratios of environmental samples. (2019). PubMed. [Link]

  • Hussain, C. M. (Ed.). (2025). Green Analytical Chemistry: A Practical Approach. Royal Society of Chemistry. [Link]

  • Application of dispersive liquid–liquid microextraction and reversed phase-high performance liquid chromatography for the determination of two fungicides in environmental water samples. (2012). PMC. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. [Link]

  • Extraction of Emerging Contaminants from Environmental Waters and Urine by Dispersive Liquid–Liquid Microextraction with Solidification of the Floating Organic Droplet Using Fenchol:Acetic Acid Deep Eutectic Mixtures. (2022). PMC. [Link]

  • A Benign Protocol for the Simultaneously Specific Extraction of Acidic and Basic Pollutants in Environmental Samples under the Assistance of Electric Field. (2021). ResearchGate. [Link]

  • What is Solid Phase Extraction (SPE)? (n.d.). Organomation. [Link]

  • Advantages and disadvantages of extraction techniques. (n.d.). ResearchGate. [Link]

  • Dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry for the rapid and sensitive determination of UV filters in environmental water samples. (2010). ResearchGate. [Link]

  • Dispersive Liquid-Liquid Microextraction: A Review and Roundup of Green Sample Prep Advancements. (2024). LCGC International. [Link]

  • Dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry for the rapid and sensitive determination of UV filters in environmental water samples. (2010). PubMed. [Link]

  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? (2025). Lab Manager. [Link]

  • Dispersive Liquid-Liquid Microextraction: Trends in the Analysis of Biological Samples. (2013). MDPI. [Link]

  • Acid-Base Extraction Tutorial. (2020). YouTube. [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). PMC. [Link]

  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. (n.d.). Welch Materials. [Link]

  • The Use of Acid Leaching to Recover Metals from Tailings: A Review. (2023). MDPI. [Link]

  • Extraction and Analytical Techniques for Pharmaceuticals and Personal Care Products in Sediments: A Critical Review Towards Environmental Sustainability. (2024). MDPI. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Rare Earth Element Leaching: Methods & Green Tech. (2026). Discovery Alert. [Link]

  • An Overview of Modern Extraction Techniques for the Determination of Organic Pollutants in Environmental Matrices: A Review. (2018). ResearchGate. [Link]

  • Green Extraction Techniques as Advanced Sample Preparation Approaches in Biological, Food, and Environmental Matrices: A Review. (2021). MDPI. [Link]

  • 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. (2024). Chemistry LibreTexts. [Link]

  • SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. (2025). Biotage. [Link]

  • What are the advantages and disadvantages of solvent extraction method? (2023). Henan Glory Oils & Fats Engineering Co., Ltd. [Link]

  • Enhancing Trace Metal Extraction from Wastewater: Magnetic Activated Carbon as a High-Performance Sorbent for Inductively Coupled Plasma Optical Emission Spectrometry Analysis. (2023). MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 2'-Chlorobiphenyl-3-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel compounds are daily realities. Among these, halogenated biphenyls represent a class of molecules with significant po...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel compounds are daily realities. Among these, halogenated biphenyls represent a class of molecules with significant potential but also demand a high degree of caution. This guide provides essential, in-depth technical information on the safe handling of 2'-Chlorobiphenyl-3-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), operational protocols, and compliant disposal methods. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.

Hazard Profile: Understanding the Risks of 2'-Chlorobiphenyl-3-carboxylic Acid

A thorough understanding of a chemical's hazard profile is the bedrock of any safety protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2'-Chlorobiphenyl-3-carboxylic acid presents several key hazards that dictate the required protective measures.

A Safety Data Sheet (SDS) for a closely related compound, 2'-Chloro-3-biphenylcarboxylic acid, provides critical hazard information.[1] The primary routes of occupational exposure are inhalation, ingestion, and skin or eye contact.[2]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[1]
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life.[1]

The presence of a chlorinated biphenyl structure also warrants a cautious approach due to the general characteristics of this class of compounds. Polychlorinated biphenyls (PCBs) are recognized as persistent organic pollutants, and some are considered probable human carcinogens.[3] They can readily penetrate skin and some common glove materials like latex and PVC.[3] Therefore, the selection of appropriate PPE is not merely a suggestion but a critical control measure.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE must be directly correlated with the identified hazards. For 2'-Chlorobiphenyl-3-carboxylic acid, the focus is on preventing oral intake, skin contact, and severe eye damage.

Engineering Controls: The First Step

Before detailing PPE, it is crucial to emphasize the role of engineering controls. This compound should always be handled in a well-ventilated area.[4] A certified chemical fume hood is mandatory for all operations that may generate dust or aerosols, such as weighing, transferring, and preparing solutions. Safety showers and eyewash stations must be readily accessible.[5]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific laboratory task being performed.

PPE_Selection_Workflow PPE Selection Workflow for 2'-Chlorobiphenyl-3-carboxylic Acid cluster_0 Task Assessment cluster_1 Required PPE Start Identify Laboratory Task Weighing Weighing Solid Start->Weighing SolutionPrep Solution Preparation Start->SolutionPrep Reaction Running Reaction / Work-up Start->Reaction Spill Spill Cleanup Start->Spill BasePPE Baseline PPE: - Lab Coat (Chemical Resistant) - Safety Glasses with Side Shields - Nitrile or Butyl Rubber Gloves (Double-gloved) Weighing->BasePPE Respiratory Respiratory Protection: - NIOSH-approved Respirator (N95 for dust, or OV/P100 for vapors) Weighing->Respiratory If dust generation is likely SolutionPrep->BasePPE EnhancedFace Enhanced Face Protection: - Chemical Safety Goggles - Face Shield SolutionPrep->EnhancedFace Risk of splash Reaction->BasePPE Reaction->EnhancedFace Spill->BasePPE Spill->EnhancedFace Spill->Respiratory FullBody Full Body Protection: - Impervious Coveralls (e.g., Tyvek®) - Chemical-resistant boots Spill->FullBody Large spill

Caption: Decision tree for selecting appropriate PPE based on the handling task.

Detailed PPE Specifications:
  • Eye and Face Protection : Due to the risk of serious eye damage (Category 1), standard safety glasses are insufficient.[1]

    • Minimum Requirement : Chemical safety goggles that provide a complete seal around the eyes.

    • Recommended for Splash Risk : A full-face shield worn over chemical safety goggles is required when handling solutions or during procedures with a high risk of splashing.[4][6]

  • Skin Protection : This compound causes skin irritation, and PCBs as a class are known for their ability to be absorbed through the skin.[1][3]

    • Hand Protection : Standard latex or vinyl gloves are not recommended.[3] Use chemical-resistant gloves such as nitrile or butyl rubber. Double-gloving is a best practice to provide an extra layer of protection and allow for safe removal of the outer glove if contamination occurs. Gloves must be inspected before use and disposed of properly after handling the chemical.[7]

    • Body Protection : A standard cotton lab coat is not sufficient. A chemical-resistant lab coat or apron should be worn.[6] For larger quantities or significant spill risk, impervious coveralls (e.g., Tyvek®) are recommended.[8]

  • Respiratory Protection : While the compound is a solid, dust can be generated during weighing and transfer.

    • For Solids : If handling the powder outside of a certified containment device (not recommended) or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.[9]

    • For Solutions/Vapors : If working with solutions where vapors may be generated, a respirator with an organic vapor cartridge in combination with a particulate pre-filter is appropriate.[10]

Operational and Disposal Plans: Step-by-Step Guidance

Adherence to standardized procedures is critical for minimizing exposure and preventing environmental contamination.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of all unnecessary items. Assemble all required equipment, including a designated waste container.

  • Donning PPE : Put on all required PPE as determined by the task (see diagram above). Ensure gloves are pulled over the cuffs of the lab coat.

  • Weighing the Compound :

    • Perform all weighing operations within a fume hood or a powder containment balance enclosure.

    • Use a spatula to carefully transfer the solid to a tared weigh boat or container.

    • Minimize the creation of dust. Close the primary container immediately after dispensing.

  • Preparing Solutions :

    • Add the solid to the solvent slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented into the fume hood's exhaust.

  • Post-Handling :

    • Thoroughly decontaminate the spatula and any other reusable equipment with an appropriate solvent. Collect the rinse as hazardous waste.

    • Wipe down the work surface in the fume hood with a suitable solvent and absorbent pads. Dispose of the pads as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[11]

Spill Response
  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Isolate : Secure the area to prevent entry.

  • Protect : Don the appropriate level of PPE, including respiratory protection and chemical-resistant coveralls if necessary.

  • Contain & Clean :

    • For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep or vacuum (with a HEPA-filtered vacuum) the material into a labeled hazardous waste container.[12]

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all materials for hazardous waste disposal.

  • Report : Report the spill to your institution's Environmental Health & Safety (EHS) department.

Disposal Plan

Chemical waste generators are responsible for the correct classification and disposal of hazardous waste.[12] Due to its classification as a chlorinated biphenyl derivative and its aquatic toxicity, 2'-Chlorobiphenyl-3-carboxylic acid and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect un-used compound, contaminated weigh boats, and absorbent materials in a clearly labeled, sealed container.

    • Liquid Waste : Collect solutions and solvent rinses in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS office.

  • Container Management : Keep waste containers closed except when adding waste.[3] Store in a designated satellite accumulation area.

  • Final Disposal : The ultimate disposal of PCB-containing waste is highly regulated. The primary and most effective method is high-temperature incineration at an EPA-approved facility.[13][14] Landfilling in a designated chemical waste landfill may also be an option depending on the concentration and local regulations.[2] Never dispose of this chemical down the drain or in the regular trash.[7] All disposal must be conducted through your institution's EHS program to ensure compliance with federal, state, and local regulations.[2]

By integrating these detailed safety and handling protocols into your daily laboratory work, you can confidently manage the risks associated with 2'-Chlorobiphenyl-3-carboxylic acid, ensuring a safe environment for yourself, your colleagues, and the broader community.

References

  • Cole-Parmer. Material Safety Data Sheet: 4-n-Propylbiphenyl-4'-carboxylic acid, 98%. Retrieved from [Link]

  • PubChem. 2-Chlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]

  • PubChem. 3-Chlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. Polychlorinated biphenyl. Retrieved from [Link]

  • Eriksson, M., Hardell, L., & Berg, M. (1987). Waste disposal technologies for polychlorinated biphenyls. Environmental Health Perspectives, 75, 159–166. Retrieved from [Link]

  • Clean Harbors. Polychlorinated Biphenyl (PCB) Disposal Services. Retrieved from [Link]

  • Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Retrieved from [Link]

  • Google Patents. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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